EUROPIUM(III) OXALATE HYDRATE
Description
Significance of Lanthanide Oxalates as Precursors and Functional Materials
Lanthanide oxalates, with the general formula Ln₂(C₂O₄)₃·nH₂O, are pivotal in both industrial and research settings. tandfonline.comnih.gov A key advantage is their low cost and the convenience of their synthesis, which often requires only environmentally benign solvents. nih.govnih.gov Their characteristically low solubility in aqueous solutions is a beneficial trait, facilitating their precipitation and separation during the processing of rare earth elements. nih.gov
The primary significance of lanthanide oxalates lies in their role as precursors. Through thermal decomposition (calcination), they can be converted into lanthanide oxides, which are essential components in a wide array of applications, including catalysis, ceramics, and high-performance phosphors. tandfonline.comrsc.orgwikipedia.org The morphology of the final oxide material can be influenced by the structure and morphology of the oxalate (B1200264) precursor, allowing for a degree of control over the final product's properties. rsc.org
Beyond their precursor role, lanthanide oxalates are themselves functional materials. Their inherent properties are being explored for applications in magnetic materials and ion batteries. nih.govnih.gov A more recent and surprising discovery is that many lanthanide oxalates can be exfoliated into two-dimensional nanosheets. nih.govnih.gov This has opened a new avenue for their application in constructing thin films or inkjet-printed layers, demonstrating a new form of applicability for these established compounds. nih.govacs.org
Overview of Europium(III) Coordination Chemistry in Luminescent Systems
The vibrant red luminescence of many europium(III) compounds is central to their importance in materials science, particularly for displays and lighting. This luminescence arises from the electronic transitions within the 4f orbitals of the Eu³⁺ ion. mdpi.com Since f-f transitions are quantum mechanically forbidden, direct excitation of the Eu³⁺ ion is inefficient. researchgate.net To achieve bright luminescence, Eu³⁺ is typically coordinated with organic ligands that act as "antennas." mdpi.commdpi.com
This "antenna effect" involves a three-step process:
The organic ligand absorbs incident light (typically UV) and is excited to a higher energy singlet state.
The energy is transferred from the ligand's excited state to the resonant energy levels of the Eu³⁺ ion, a process known as intersystem crossing and intramolecular energy transfer. wpmucdn.com
The excited Eu³⁺ ion relaxes by emitting light at specific wavelengths, producing its characteristic line-like emission spectrum. mdpi.com
The emission spectrum of Eu³⁺ is dominated by a series of peaks corresponding to transitions from the excited ⁵D₀ state to the ⁷Fₙ (where n = 0, 1, 2, 3, 4) ground states. mdpi.com The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color and is located around 611-616 nm. wikipedia.orgmdpi.com This transition is "hypersensitive," meaning its intensity is highly dependent on the local symmetry and coordination environment of the Eu³⁺ ion. mdpi.comresearchgate.net A low-symmetry environment around the ion enhances the intensity of this transition, leading to brighter luminescence. researchgate.nettandfonline.com Therefore, the design and selection of ligands are crucial for modulating the luminescent performance of europium(III) complexes. wpmucdn.com
| Transition | Approximate Wavelength (nm) | Color | Significance |
| ⁵D₀ → ⁷F₀ | ~580 | Yellow-Orange | Forbidden transition, appears in low-symmetry environments. researchgate.net |
| ⁵D₀ → ⁷F₁ | ~592 | Orange | Magnetic dipole transition, often used as a reference. wikipedia.orgtandfonline.com |
| ⁵D₀ → ⁷F₂ | ~616 | Red | Hypersensitive electric dipole transition, usually the most intense. wikipedia.orgmdpi.com |
| ⁵D₀ → ⁷F₃ | ~650 | Red | - |
| ⁵D₀ → ⁷F₄ | ~702 | Deep Red | - |
Hydrated Forms of Europium(III) Oxalate: Structure and Relevance
Europium(III) oxalate, Eu₂(C₂O₄)₃, is known to exist in various hydrated forms, with the number of water molecules (xH₂O) influencing its structure and properties. wikipedia.org The most commonly synthesized and studied form is the decahydrate (B1171855), Eu₂(C₂O₄)₃·10H₂O. wikipedia.org Other reported hydrates include the hexahydrate and tetrahydrate, which can be formed during the thermal dehydration of the decahydrate. wikipedia.orgresearchgate.net
The crystal structure of europium(III) oxalate decahydrate has been determined to be monoclinic, belonging to the P2₁/c space group. wikipedia.org The structure consists of a coordination polymer network where Eu³⁺ ions are linked by oxalate anions. nih.gov The water molecules are located within cavities in this structure and are also coordinated directly to the europium ions. nih.gov The presence of coordinated water is highly relevant to the material's luminescent properties, as the O-H vibrations of water molecules can efficiently quench the excited state of the Eu³⁺ ion, reducing the luminescence quantum yield. tandfonline.comrsc.org Therefore, controlling the hydration state is a key factor in optimizing its performance as a phosphor.
The thermal dehydration of Eu₂(C₂O₄)₃·10H₂O occurs in sequential steps below 200°C, eventually leading to the anhydrous form before further decomposition at higher temperatures. wikipedia.org
| Compound Name | Chemical Formula | Molar Mass (g·mol⁻¹) |
| Europium(III) Oxalate (Anhydrous) | Eu₂(C₂O₄)₃ | 567.98 |
| Europium(III) Oxalate Tetrahydrate | Eu₂(C₂O₄)₃·4H₂O | 640.05 |
| Europium(III) Oxalate Hexahydrate | Eu₂(C₂O₄)₃·6H₂O | 676.08 |
| Europium(III) Oxalate Decahydrate | Eu₂(C₂O₄)₃·10H₂O | 748.14 |
| Data sourced from wikipedia.org |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 1098 pm |
| b | 961 pm |
| c | 1004 pm |
| β | 114.2° |
| Formula Units per Unit Cell (Z) | 4 |
| Data sourced from wikipedia.org |
Research Objectives and Scope for Europium(III) Oxalate Hydrate (B1144303) Studies
Research into europium(III) oxalate hydrate is driven by its potential applications in advanced materials, primarily leveraging the luminescent properties of europium. The scope of these studies is multifaceted, encompassing synthesis, characterization, and application development.
Key research objectives include:
Precursor for High-Purity Phosphors: A major focus is using this compound as a precursor to synthesize europium(III) oxide (Eu₂O₃). wikipedia.orgattelements.com The thermal decomposition of the oxalate provides a reliable route to produce Eu₂O₃ with controlled purity and morphology, which is critical for its use as a red phosphor in lighting and display technologies like LEDs. wikipedia.org
Understanding Thermal Decomposition: Detailed studies of the thermal decomposition mechanism of europium(III) oxalate under various atmospheres (e.g., oxidizing, vacuum) are conducted. osti.govosti.gov These investigations are crucial for optimizing the calcination process to obtain desired oxide materials and to understand the fundamental chemistry, which involves the reduction of Eu(III) to Eu(II) as an intermediate step. osti.govosti.gov
Direct Luminescent Applications: Researchers investigate the direct use of this compound as a luminescent material. wikipedia.org Studies focus on its photoluminescence properties, including excitation and emission spectra, quantum yield, and luminescence lifetime. rsc.orgrsc.org The goal is to develop efficient, low-cost red-emitting phosphors.
Morphology Control: The synthesis of europium(III) oxalate with controlled morphologies, such as hierarchical micro-particles or nanoparticles, is an active area of research. tandfonline.comresearchgate.net The size and shape of the precursor particles can significantly impact the properties of the final materials derived from them. rsc.org
Development of Novel Coordination Polymers: There is ongoing interest in synthesizing new coordination polymers that incorporate europium and oxalate, sometimes with additional ligands. rsc.orgrsc.org These studies aim to create novel three-dimensional structures with enhanced stability and tailored functionalities, such as improved proton conductivity or selective ion sensing. rsc.org
Properties
CAS No. |
14175-02-1 |
|---|---|
Molecular Formula |
C44H74I3NO6 |
Molecular Weight |
1093.79 |
IUPAC Name |
[2-[3-(3-amino-2,4,6-triiodophenyl)propanoyloxy]-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H74I3NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(49)52-34-36(54-42(51)32-31-37-38(45)33-39(46)44(48)43(37)47)35-53-41(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32,34-35,48H2,1-2H3 |
InChI Key |
NBPCFFMRYLHYMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC1=C(C(=C(C=C1I)I)N)I |
Origin of Product |
United States |
Synthesis Methodologies and Process Engineering for Europium Iii Oxalate Hydrate
Precipitation Techniques
Precipitation is a widely utilized method for the synthesis of europium(III) oxalate (B1200264) hydrate (B1144303) due to its simplicity and scalability. This technique relies on the low solubility of europium oxalate in aqueous solutions.
Conventional Co-precipitation Approaches
Conventional co-precipitation is a straightforward method for producing europium(III) oxalate hydrate. Typically, an aqueous solution of a soluble europium(III) salt, such as europium(III) nitrate (B79036), is mixed with a solution containing oxalate ions, usually from oxalic acid or an alkali metal oxalate. wikipedia.orggoogle.com The resulting supersaturated solution leads to the precipitation of this compound.
The process often involves adding an excess of the oxalate solution to a hot solution of Eu³⁺ cations to ensure complete precipitation. wikipedia.org The precipitate, commonly the decahydrate (B1171855) form (Eu₂(C₂O₄)₃·10H₂O), is then separated by filtration and dried. wikipedia.orgoecd-nea.org This method is frequently employed in hydrometallurgical processes for the recovery and separation of rare earth elements. researchgate.net The morphology and particle size of the resulting powder can be influenced by factors such as reactant concentrations, temperature, and the order of reagent addition. science.gov
Key Parameters in Conventional Co-precipitation of this compound
| Parameter | Description | Impact on Product | Common Conditions |
|---|---|---|---|
| Europium(III) Source | Soluble europium salt used as the precursor. | Purity of the final product. | Europium(III) nitrate (Eu(NO₃)₃) |
| Precipitating Agent | Source of oxalate ions. | Reaction kinetics and precipitate characteristics. | Oxalic acid (H₂C₂O₄), Ammonium oxalate ((NH₄)₂C₂O₄) epjap.org |
| Temperature | Reaction temperature. | Affects solubility, nucleation, and crystal growth. | Typically elevated temperatures (e.g., hot solutions). wikipedia.org |
| pH | Acidity or basicity of the reaction medium. | Influences the form of the oxalate species and can affect precipitation efficiency. science.gov | Generally acidic conditions. |
| Stirring/Mixing | Agitation of the reaction mixture. | Ensures homogeneity and can influence particle size distribution. | Continuous stirring during precipitation. |
Controlled Precipitation under Varied Solution Conditions
To gain finer control over the properties of this compound, researchers manipulate various solution conditions during precipitation. These parameters include pH, temperature, reactant concentration, and the rate of addition of reagents. By carefully controlling these factors, it is possible to influence the nucleation and growth of crystals, thereby tailoring the particle size, morphology, and crystallinity of the final product. mdpi.com
For instance, studies have shown that the morphology of oxalate precipitates is significantly dependent on the pH of the feed solution, concentration, and temperature. science.gov The use of additives can also regulate solute aggregation and direct the formation of specific polymorphs. mdpi.com Homogeneous precipitation, achieved through the slow, in-situ generation of the precipitating agent, such as by the thermal decomposition of oxamic acid, can lead to more uniform and well-defined crystals. acs.org This method allows for a more controlled increase in supersaturation, favoring crystal growth over nucleation and resulting in larger, more regular particles.
Gel Diffusion Synthesis for Single Crystal Growth
Growing single crystals of this compound is challenging due to the rapid nature of precipitation reactions. researchgate.net The gel diffusion technique offers a solution by slowing down the reaction rate, which facilitates the growth of larger, high-quality single crystals. In this method, a gel matrix, such as silica (B1680970) gel or agar (B569324) gel, is used as the growth medium. scirp.orgscirp.org
The process typically involves incorporating one of the reactants, for example, oxalic acid, into the gel. scirp.org A solution of the other reactant, such as europium(III) nitrate, is then carefully layered on top of the gel. The ions diffuse slowly through the gel network, and where they meet, the concentration of the product gradually increases, leading to the nucleation and growth of single crystals over an extended period. bcrec.id This technique allows for precise control over the diffusion rates and, consequently, the crystallization process, making it possible to obtain well-formed crystals suitable for detailed structural analysis. scirp.org The pH of the gel and the concentrations of the reactants are critical parameters for successful single crystal growth. scirp.org
Hydrothermal and Solvothermal Synthesis Routes
Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials, including this compound, under elevated temperature and pressure conditions. These methods involve carrying out the reaction in an aqueous solution (hydrothermal) or a non-aqueous solvent (solvothermal) within a sealed vessel, often a Teflon-lined autoclave. rsc.orgresearchgate.net
In a typical hydrothermal synthesis of a europium(III) oxalate-containing compound, an aqueous solution of europium(III) nitrate and oxalic acid is heated in an autoclave. rsc.orgrsc.org The elevated temperature and pressure facilitate the dissolution of reactants and the subsequent crystallization of the product. These conditions can lead to the formation of unique crystal structures and morphologies that may not be accessible through conventional precipitation methods. For example, a three-dimensional europium(III) sulfite (B76179)–oxalate complex has been synthesized hydrothermally. rsc.org
Solvothermal synthesis follows a similar principle but utilizes organic solvents, which can influence the resulting product's structure and properties. scielo.brresearchgate.net The choice of solvent, temperature, reaction time, and pH are crucial parameters that can be adjusted to control the synthesis. researchgate.netciac.jl.cn These methods are known for producing materials with high crystallinity and purity. smolecule.com
Microwave-Assisted Synthesis Strategies
Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing a variety of nanomaterials, including this compound. nih.govdntb.gov.ua This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. The rapid and uniform heating can result in the formation of nanoparticles with a narrow size distribution.
In a typical microwave-assisted synthesis of europium(III) oxalate nanocrystals, a simple co-precipitation reaction is carried out under microwave irradiation. nih.govresearchgate.net This approach has been successfully used to synthesize europium oxalate nanocrystals with a monoclinic structure. nih.gov The power of the microwave, the reaction time, and the concentration of precursors are key parameters that influence the size and morphology of the resulting nanocrystals. researchgate.netnih.gov For instance, microwave-assisted methods have been employed to prepare europium hydroxide (B78521) nanorods, demonstrating the versatility of this technique in controlling the morphology of europium compounds. nih.govmdpi.com
Comparison of Synthesis Methodologies for this compound
| Synthesis Method | Key Principle | Advantages | Typical Product Characteristics |
|---|---|---|---|
| Conventional Co-precipitation | Rapid precipitation from supersaturated solutions. wikipedia.org | Simple, scalable, widely used in industry. google.comresearchgate.net | Polycrystalline powder, often as decahydrate. wikipedia.org |
| Controlled Precipitation | Manipulation of solution conditions (pH, temp) to control nucleation and growth. mdpi.com | Improved control over particle size and morphology. science.gov | Tailored particle size and shape. |
| Gel Diffusion Synthesis | Slow diffusion of reactants through a gel matrix. scirp.org | Enables growth of large, high-quality single crystals. researchgate.netbcrec.id | Well-defined single crystals. |
| Hydrothermal/Solvothermal | Crystallization from a solvent at elevated temperature and pressure. rsc.orgresearchgate.net | Produces highly crystalline materials, can form unique structures. rsc.orgsmolecule.com | Crystalline powders or single crystals with specific morphologies. |
| Microwave-Assisted Synthesis | Rapid heating of reactants using microwave irradiation. nih.gov | Fast reaction times, energy efficient, can produce uniform nanoparticles. dntb.gov.ua | Nanocrystals with controlled size and morphology. nih.gov |
| Microfluidic Reactor Synthesis | Precise control of mixing and reaction conditions in microchannels. researchgate.net | Excellent control over particle morphology and size distribution. researchgate.net | Monodisperse micro/nanoparticles with specific shapes. researchgate.net |
Microfluidic Reactor Synthesis for Morphology Control
Microfluidic reactors offer a sophisticated platform for the synthesis of this compound with precise control over particle morphology and size distribution. researchgate.net These reactors utilize microchannels to manipulate fluid flow, enabling rapid and highly controlled mixing of reactants. This precise control over the reaction environment, including supersaturation levels, allows for the targeted synthesis of particles with specific shapes and narrow size distributions. researchgate.net
A flow chemistry-based strategy using a microchannel reactor has been successfully developed for the continuous and morphology-controllable precipitation of europium oxalate hydrate microparticles. researchgate.net In such a system, the flow ratio of the europium(III) solution and the oxalic acid solution can be precisely adjusted to influence the mixing intensity and, consequently, the crystal structure and morphology of the product. researchgate.net Research has shown that parameters such as supersaturation, mixing intensity, and reaction temperature can be finely tuned to achieve the continuous production of layered microparticles with a concentrated size distribution. researchgate.net The ability to tailor the geometry of the microchannel reactor provides an additional level of control over the synthesis process. researchgate.net
Influence of Reaction Parameters on Synthesis Outcomes
The synthesis of this compound is highly sensitive to a variety of reaction parameters, which significantly influence the final product's characteristics, including crystal structure, morphology, particle size, and purity. oup.com A thorough understanding and control of these parameters are essential for producing materials with desired properties for specific applications.
The pH of the reaction medium is a critical factor in the precipitation of this compound, directly affecting the speciation of both the europium ions and the oxalate precipitant. google.comresearchgate.net In aqueous solutions, the oxalate anion (C₂O₄²⁻) is the direct reactant for precipitation. google.com The concentration of this anion is highly dependent on the pH of the solution. google.com At low pH values, the oxalate exists predominantly as oxalic acid (H₂C₂O₄) or the hydrogen oxalate anion (HC₂O₄⁻), which are less effective for precipitation. mdpi.com As the pH increases, the concentration of the fully deprotonated oxalate anion (C₂O₄²⁻) increases, which in turn enhances the precipitation efficiency of europium oxalate. google.comresearchgate.net
Studies have shown a direct correlation between increasing pH and higher recovery of rare earth elements, including europium, during oxalate precipitation. google.com For instance, increasing the pH from 0.5 to 2.1 has been demonstrated to significantly increase the recovery of both light and heavy rare earth elements. google.com However, the optimal pH range must be carefully controlled, as excessively high pH can lead to the co-precipitation of other metal hydroxides, compromising the purity of the final product. The pH also influences the formation of different hydrated phases of europium oxalate. nih.gov Research has indicated the potential formation of two distinct this compound phases at different pH values (4.0 and 6.5), suggesting that pH can direct the crystallization towards specific hydrate structures. nih.gov
The following table summarizes the effect of pH on the precipitation of rare earth oxalates, which provides a general trend applicable to Europium(III) oxalate.
| pH | Yttrium Oxalate Solubility (mg/L) | General REE Recovery Trend | Reference |
| 0.8 | 7.9 | Low | google.com |
| 1.0 | 7.1 | Increasing | google.com |
| 1.5 | 8.1 | Increasing | google.com |
| 2.0 | 14 | High | google.com |
| 2.5 | 22 | Very High | google.com |
High levels of supersaturation, often achieved by rapidly mixing concentrated reactant solutions, lead to a burst of nucleation, resulting in the formation of a large number of small crystals. acs.org Conversely, maintaining a low and controlled level of supersaturation promotes the growth of existing crystals over the formation of new nuclei, leading to larger and more well-defined crystals. acs.org This can be achieved through methods like slow addition of reactants or homogeneous precipitation, where the precipitating agent is generated in-situ through a chemical reaction. acs.org
Research has shown that higher feed concentrations in a semi-batch reactor result in a larger mean particle size due to higher supersaturation. tandfonline.com The concentration of oxalic acid has a significant impact on the solubility of rare earth oxalates; as the oxalic acid concentration increases, the solubility of the oxalates decreases, promoting precipitation. researchgate.net The interplay between reactant concentrations and the resulting supersaturation level is a critical aspect of controlling the crystallization process to achieve desired particle characteristics.
The table below illustrates the impact of increasing oxalic acid concentration on the precipitation efficiency of rare earth elements (REEs), a trend that includes europium.
| Oxalic Acid Concentration (g/L) | REE Precipitation Efficiency (%) | Reference |
| 0 | ~4.2 | researchgate.net |
| 80 | ~95.0 | researchgate.net |
Temperature plays a multifaceted role in the synthesis of this compound. It influences the solubility of the reactants and the final product, the kinetics of nucleation and crystal growth, and the stability of different hydrated forms. Generally, the solubility of this compound increases with temperature, which would suggest that lower temperatures favor higher yields. However, some studies on rare earth oxalate precipitation have indicated that an elevation in temperature can lead to increased recovery, suggesting a more complex relationship. google.com For instance, temperatures between 70°C and 80°C are sometimes recommended to produce well-formed crystals that are easier to filter. google.com
The thermal decomposition of this compound is a well-studied process. The decahydrate form undergoes dehydration in stages upon heating, typically losing water molecules below 200°C to form lower hydrates like the hexahydrate and tetrahydrate. wikipedia.org Further heating leads to the decomposition of the anhydrous oxalate to form europium(III) oxide (Eu₂O₃), a crucial step in the production of europium-based phosphors. wikipedia.orgosti.gov This decomposition often proceeds through an intermediate europium(II) state, particularly in inert or reducing atmospheres. osti.gov
The influence of pressure on the synthesis of this compound is less commonly studied in the context of precipitation from solution. However, high-pressure studies have been conducted on the crystallization of other materials, such as diamond, using europium salts, including Europium(III) oxalate, as a melt. mdpi.comdoaj.org In these high-pressure, high-temperature experiments (e.g., 7.8 GPa and 2000°C), Europium(III) oxalate decahydrate was found to be the most effective among several europium salts for promoting diamond growth. mdpi.comdoaj.org While not directly related to aqueous precipitation, these findings highlight the role of extreme conditions in influencing the chemical behavior and reactivity of this compound.
The following table outlines key temperature-related transitions for this compound.
| Temperature Range | Process | Resulting Product | Reference |
| < 200 °C | Dehydration | Eu₂(C₂O₄)₃·nH₂O (n=6, 4, 0) | wikipedia.org |
| ~320 °C (in CO₂) | Decomposition | Europium(II) oxalate | wikipedia.org |
| ~350 °C | First stage of decomposition | Intermediate products | wikipedia.org |
| ~620 °C | Second stage of decomposition | Europium(III) oxide (Eu₂O₃) | wikipedia.org |
| 2000 °C (at 7.8 GPa) | Diamond Synthesis Melt | Promotes diamond growth | mdpi.comdoaj.org |
The presence of additives and impurities can significantly alter the crystallization process of this compound, affecting nucleation kinetics, crystal growth, morphology, and purity. mdpi.comdatainsightsmarket.com Additives are intentionally introduced to control these aspects, while impurities are undesired substances that can have detrimental effects. mdpi.comdatainsightsmarket.com
Additives, such as surfactants or polymers, can adsorb onto specific crystal faces, inhibiting growth in certain directions and thereby modifying the crystal habit. mdpi.com For example, the use of polymeric additives has been shown to modify the particle shape of other metal oxalates. researchgate.net Some additives can also act as chelating agents, complexing with europium ions and influencing the supersaturation level and nucleation rate. The addition of salts like sodium chloride has been shown to enhance the recovery of rare earth oxalates. google.com
Impurities, on the other hand, can have a significant negative impact on the quality of the final product. datainsightsmarket.com In the context of europium-based phosphors, even small amounts of other rare earth or metal ion impurities can quench luminescence or alter the emission color. datainsightsmarket.com For example, in the crystallization of calcium oxalate, micromolar quantities of Eu³⁺ as an impurity were found to significantly inhibit nucleation and alter the crystal phase and morphology. acs.orgacs.org Similarly, the presence of ions like iron can adversely affect the precipitation efficiency of rare earth oxalates. researchgate.net Therefore, controlling the purity of the starting materials and the reaction environment is crucial for obtaining high-quality this compound.
The table below shows the effect of an additive salt on the recovery of total rare earth elements (TREE), which is indicative of the behavior of europium.
| Additive (NaCl concentration) | TREE Recovery (%) | Reference |
| None | ~80.0 | google.com |
| 240 g/L | 94.7 | google.com |
| 300 g/L | 96.8 | google.com |
Temperature and Pressure Variations
Continuous Flow Synthesis Techniques and Scalability Considerations
Continuous flow synthesis, particularly using microreactors, is emerging as a promising alternative to traditional batch processes for the production of this compound. researchgate.net This technique offers several advantages, including enhanced mixing, precise control over reaction parameters, improved heat and mass transfer, and greater reproducibility. researchgate.netnih.gov These factors can lead to the production of particles with a more uniform size distribution and controlled morphology. researchgate.net
In a continuous flow setup, reactant solutions are pumped through a microchannel or a series of reactors where they mix and react under controlled conditions. The short diffusion distances and high surface-area-to-volume ratios in microreactors allow for rapid and efficient mixing, which can be crucial for controlling supersaturation and, consequently, nucleation and growth. researchgate.net Research has demonstrated the successful synthesis of this compound microparticles using a microchannel reactor, where parameters like the flow ratio of reactants could be used to control the crystal structure and morphology. researchgate.net
Structural Elucidation and Crystallographic Analysis of Europium Iii Oxalate Hydrate Systems
Single Crystal X-ray Diffraction (SCXRD) Studies
Single crystal X-ray diffraction stands as the definitive method for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. For europium(III) oxalate (B1200264) hydrates, SCXRD has provided invaluable insights into their structural characteristics.
Determination of Crystal System and Space Group
The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Europium(III) oxalate decahydrate (B1171855), Eu₂(C₂O₄)₃·10H₂O, has been determined to crystallize in the monoclinic system with the space group P2₁/c. nih.govwikipedia.org This particular space group indicates a center of symmetry and a screw axis. Other related europium(III) oxalate complexes also exhibit monoclinic crystal systems, such as a europium(III) sulfite (B76179)–oxalate complex which crystallizes in the P2₁/c space group. rsc.org A different europium(III) coordination polymer containing oxalate was found to crystallize in the orthorhombic crystal system. rsc.orgrsc.org In another instance, a europium(III) compound synthesized with thiopheneacrylic acid was characterized as belonging to the trigonal space group R3. researchgate.net
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Eu₂(C₂O₄)₃·10H₂O | Monoclinic | P2₁/c | nih.govwikipedia.org |
| Europium(III) sulfite–oxalate complex | Monoclinic | P2₁/c | rsc.org |
| [Eu₂(ox)(CO₃)₂(H₂O)₂]n | Orthorhombic | Not specified | rsc.orgrsc.org |
| [Eu(tpa)₃(H₂O)₃]·3(Htpa) | Trigonal | R3 | researchgate.net |
Elucidation of Coordination Environment around Europium(III) Centers
The coordination environment of the europium(III) ion is a critical aspect of its crystal chemistry, defining the geometry and nature of the bonds with surrounding ligands. In europium(III) oxalate hydrates, the Eu³⁺ ion typically exhibits a high coordination number.
In the decahydrate form, Eu₂(C₂O₄)₃·10H₂O, the Eu³⁺ ion is nine-coordinated. nih.gov Six of these coordination sites are occupied by oxygen atoms from the oxalate ligands, and the remaining three are filled by water molecules. nih.gov This results in a coordination polyhedron that can be described as a distorted tricapped trigonal prism. A similar nine-coordinate environment is observed in lanthanide oxalate hexahydrates of the form [Ln(H₂O)₃]₂(C₂O₄)₃. nih.gov
In a mixed sulfite-oxalate europium(III) complex, the Eu³⁺ ion is also nine-coordinated, with four oxygen atoms from two oxalate ions, three from sulfite ions, and two from coordinated water molecules. rsc.org The average Eu-O bond length in this complex is reported as 1.992 Å. rsc.org Another study on a europium(III) coordination polymer found two distinct coordination environments for the Eu³⁺ ions. One site is eight-coordinated with a compressed square antiprism geometry, while the other is nine-coordinated in a capped twisted square antiprismatic conformation. chemrxiv.org The oxalate ligands often act as bridging units, connecting multiple europium centers to form extended polymeric structures. For instance, in some structures, oxalate anions act as pillars, bridging layers of europium ions. rsc.orgnih.gov
| Compound/System | Coordination Number | Coordinating Ligands | Coordination Geometry | Reference |
|---|---|---|---|---|
| Eu₂(C₂O₄)₃·10H₂O | 9 | 6 O (oxalate), 3 O (H₂O) | Distorted tricapped trigonal prism | nih.gov |
| [Ln(H₂O)₃]₂(C₂O₄)₃ (Ln = Eu-Dy) | 9 | Not specified | Not specified | nih.gov |
| Europium(III) sulfite–oxalate complex | 9 | 4 O (oxalate), 3 O (sulfite), 2 O (H₂O) | Not specified | rsc.org |
| Europium(III) DOTA complex | 8 and 9 | O (DOTA), O (H₂O), O (hydroxide) | Compressed square antiprism and capped twisted square antiprism | chemrxiv.org |
Analysis of Hydrogen Bonding Networks and Hydration Level Variations
Water molecules, both coordinated and as lattice water, play a crucial role in stabilizing the crystal structure of europium(III) oxalate hydrates through extensive hydrogen bonding networks. These networks involve interactions between coordinated water molecules, lattice water molecules, and the oxygen atoms of the oxalate ligands.
Powder X-ray Diffraction (PXRD) Characterization
Powder X-ray diffraction is a versatile technique used for the identification of crystalline phases and for the refinement of structural parameters.
Phase Identification and Purity Assessment
PXRD is routinely employed to confirm the phase purity of synthesized europium(III) oxalate hydrate samples. The experimental diffraction pattern is compared with a simulated pattern generated from single-crystal X-ray diffraction data or with standard patterns from crystallographic databases. A good match between the experimental and simulated patterns confirms the identity and purity of the bulk sample. rsc.orgresearchgate.netacs.org This technique was used to confirm the monoclinic structure and phase purity of europium oxalate nanocrystals. researchgate.netnih.gov PXRD can also be used to monitor phase transformations, such as those occurring during the dehydration of europium(III) oxalate decahydrate. researchgate.net
Rietveld Refinement for Structural Parameter Determination
Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model. This allows for the refinement of various crystallographic parameters, including lattice parameters, atomic positions, and site occupancy factors. While single-crystal X-ray diffraction provides the most accurate initial structural model, Rietveld refinement of powder data is crucial for studying materials that are not available as single crystals or for analyzing bulk samples. wikipedia.org The Rietveld method has been successfully applied to refine the crystal structures of various inorganic compounds, including rare-earth tricalcium phosphates containing europium. mdpi.com It is also instrumental in confirming the presence of specific phases and determining their structural details in mixed-phase samples. researchgate.net
| Lattice Parameter | Value (pm) | Reference |
|---|---|---|
| a | 1098 | wikipedia.org |
| b | 961 | wikipedia.org |
| c | 1004 | wikipedia.org |
| β | 114.2° | wikipedia.org |
Crystallinity Assessment and Amorphous Phase Detection
The crystallinity of this compound is predominantly assessed using Powder X-ray Diffraction (PXRD). Analysis of various hydrated forms of europium(III) oxalate, particularly the decahydrate (Eu₂(C₂O₄)₃·10H₂O), has consistently revealed a crystalline nature. wikipedia.orgresearchgate.netnih.gov This specific hydrate is known to crystallize in a monoclinic system, belonging to the P2₁/c space group. wikipedia.orgrsc.org PXRD patterns of synthesized europium oxalate nanocrystals confirm this monoclinic structure and are used to verify the phase purity of the material. researchgate.netnih.govresearchgate.net
The detection of amorphous phases or disordered structures is also critical. An amorphous structure can be identified in an XRD diffractogram by the presence of a broad, diffuse halo instead of sharp, defined peaks. mdpi.com The degree of hydration can influence crystallinity; for instance, related metal oxalates like thorium(IV) oxalate hydrate transition from a crystalline monoclinic structure to a highly disordered, or amorphous, phase upon dehydration. researchgate.net Spectroscopic methods can also indirectly suggest an amorphous nature. researchgate.net The splitting of certain hypersensitive bands in the luminescence spectrum of a Eu³⁺ complex indicates an asymmetric coordination environment around the ion, which is consistent with the lack of long-range crystallographic order found in an amorphous solid. researchgate.net
| Crystallographic Data for Europium Oxalate Hydrate Systems | |
| Compound | Europium(III) Oxalate Decahydrate |
| Formula | Eu₂(C₂O₄)₃·10H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Reference | wikipedia.org |
Electron Microscopy for Microstructural and Nanostructural Analysis
Electron microscopy techniques are indispensable for analyzing the microstructure and nanostructure of this compound, providing direct visual evidence of particle morphology, size, and crystalline features that are not discernible through bulk analysis methods like XRD.
Scanning Electron Microscopy (SEM) for Morphology and Particle Size
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology and particle size of this compound powders and microparticles. nanoscience.com Studies using SEM have revealed that powders derived from oxalate precursors can consist of irregular agglomerates. researchgate.net The size and shape of these agglomerates are influenced by synthesis conditions. upstate.edu
Research has shown that operational parameters during precipitation, such as agitation speed and reactant concentration, directly dictate the final size of particle agglomerates. mdpi.com Furthermore, advanced synthesis strategies, like using a microchannel reactor, have been developed to achieve continuous and controllable precipitation of europium oxalate hydrate. researchgate.net This method allows for the production of layered microparticles with a concentrated and predictable size distribution, as confirmed by SEM analysis. researchgate.net
Transmission Electron Microscopy (TEM) for Nanocrystal Features
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it essential for characterizing the features of individual nanocrystals. researchgate.netnih.gov TEM analysis has been used to confirm the nanocrystalline nature of europium-doped materials derived from oxalate precursors, revealing particles with spherical and polyhedral shapes and average sizes in the 5–10 nm range. researchgate.net
High-Resolution TEM (HRTEM) provides even more detailed information, showing that agglomerates observed by SEM are composed of randomly oriented cuboidal nanocrystallites with dimensions between 20 and 40 nm. researchgate.net The formation of single crystalline, monodisperse nanocrystals can be confirmed through HRTEM analysis. vanderbilt.edu This technique is routinely used to examine the morphology and size of synthesized europium oxalate nanocrystals, providing critical insights into their nanostructural properties. researchgate.netresearchgate.netresearchgate.net
| Summary of Electron Microscopy Findings for this compound | ||
| Technique | Analyzed Feature | Key Research Findings |
| SEM | Morphology & Particle Size | Reveals irregular agglomerates; morphology and size can be controlled via synthesis conditions (e.g., microchannel reactor). researchgate.netresearchgate.net |
| TEM/HRTEM | Nanocrystal Features | Confirms nanocrystalline nature with spherical, polyhedral, or cuboidal shapes; allows for size determination (e.g., 5-40 nm). nih.govresearchgate.net |
Cryogenic TEM (Cryo-TEM) for In Situ Growth Mechanism Studies
The nucleation and growth of f-element oxalates, including europium(III) oxalate, are often extremely rapid, making it difficult to study their formation using conventional techniques. researchgate.net Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a specialized in situ technique used to overcome this challenge. researchgate.netrsc.org By flash-freezing the reaction solution at various time points, Cryo-TEM allows researchers to capture and visualize the transient, early stages of particle formation and growth. researchgate.net This method is effective for probing particle formation dynamics and has been employed to monitor europium oxalate growth from the nanometer to the micrometer scale, helping to identify potential crystal growth pathways and understand how factors like diffusion fields impact the process. researchgate.netrsc.org
Selected Area Electron Diffraction (SAED) for Crystalline Orientation
Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystalline structure and orientation of nanoscale materials. A SAED pattern is generated by directing the electron beam through a specific area of the sample. For europium-containing nanostructures, SAED is used to confirm their crystalline nature. researchgate.net The resulting pattern provides crucial information: the appearance of discrete, sharp spots in a ring pattern is proof that the individual particles are single crystals. scienceforecastoa.com This confirms that despite their small size, the nanocrystals possess a well-ordered internal atomic structure. researchgate.netscienceforecastoa.com
Spectroscopic Investigations of Europium Iii Oxalate Hydrate
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in defining the molecular structure and the nature of chemical bonds within Europium(III) Oxalate (B1200264) Hydrate (B1144303). By probing the vibrational modes of the oxalate ligand and the water molecules, it is possible to confirm the coordination to the central Eu³⁺ ion.
Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for confirming the coordination of the oxalate ligand to the Europium(III) center. The binding of the oxalate's carboxylate groups to the metal ion induces noticeable shifts in their characteristic vibrational frequencies compared to the free ligand.
In metal-organic frameworks (MOFs) involving europium and oxalate linkers, a distinct shift of the carboxylic acid peaks to a lower wavenumber is observed upon coordination. For instance, the peak associated with the carbonyl group (C=O) shifts from around 1654 cm⁻¹ in the free oxalic acid to approximately 1618 cm⁻¹ in the coordinated state. researchgate.net Similarly, the C–O stretching vibration also experiences a shift, for example from 1315 cm⁻¹ to 1318 cm⁻¹. researchgate.net These shifts are clear evidence that the oxygen atoms of the carboxylate groups are participating in bonding with the Eu³⁺ ion. The FTIR spectrum also allows for the identification of coordinated and lattice water molecules through the observation of broad ν(O-H) stretching bands, typically in the 3000-3600 cm⁻¹ region, and H-O-H bending vibrations around 1600-1650 cm⁻¹.
| Vibrational Mode | Free Ligand (Oxalic Acid) Wavenumber (cm⁻¹) | Coordinated Ligand (Europium Oxalate) Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O Stretch | ~1654 | ~1618 | researchgate.net |
| C-O Stretch | ~1315 | ~1318 | researchgate.net |
Raman spectroscopy complements FTIR by providing further details on the vibrational modes of the complex. It is particularly useful for identifying the metal-oxygen stretching vibrations, which are direct probes of the coordination environment. In various europium complexes, a vibrational mode containing the Eu–O stretch is observed in the Raman spectra at approximately 480 cm⁻¹. acs.org
A significant challenge in the Raman analysis of europium compounds is the intense luminescence from the Eu³⁺ ion, which can overwhelm the much weaker Raman scattering signal. acs.org This issue is often addressed by using a laser excitation wavelength in the near-infrared (e.g., 785 nm), which is typically too low in energy to excite the electronic transitions of the Eu³⁺ ion, thus suppressing the luminescence and allowing for the detection of the vibrational bands. acs.org For molecules with a center of symmetry, the rule of mutual exclusion states that vibrational modes that are Raman active will be infrared inactive, and vice-versa, providing complementary information for structural determination.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination
Luminescence Spectroscopy of Europium(III) Centers
The most prominent feature of Europium(III) Oxalate Hydrate is its characteristic red luminescence. This phenomenon arises from the Laporte-forbidden 4f-4f electronic transitions within the Eu³⁺ ion. osti.gov Because these transitions are forbidden, direct excitation is inefficient. Instead, the oxalate ligand can act as an "antenna," absorbing incident light and transferring the energy to the europium center, which then emits light. osti.gov
The luminescence of this compound is characterized by sharp, line-like emission bands. The excitation spectrum, obtained by monitoring the most intense emission peak while varying the excitation wavelength, reveals the energy levels that can be used to populate the emissive state. The emission spectrum shows a series of peaks corresponding to transitions from the excited ⁵D₀ state to the various levels of the ground state ⁷F manifold (J = 0, 1, 2, 3, 4). rsc.orgnih.gov
The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, often referred to as a "hypersensitive" transition, which occurs around 612-618 nm. acs.orgunibo.it Its intensity is highly sensitive to the local symmetry of the Eu³⁺ ion; a high intensity for this peak indicates a low-symmetry coordination environment, lacking a center of inversion. acs.org The ⁵D₀ → ⁷F₁ transition (~590 nm) is a magnetic dipole transition, and its intensity is largely independent of the coordination environment, serving as a useful internal standard. The intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition provides valuable information about the asymmetry of the europium site.
| Transition | Approximate Wavelength (nm) | Nature of Transition | Reference |
|---|---|---|---|
| ⁵D₀ → ⁷F₀ | ~580 | Forbidden; observed in low symmetry sites (Cₙ, Cₙᵥ, Cₛ) | acs.orgscielo.br |
| ⁵D₀ → ⁷F₁ | ~590-594 | Magnetic Dipole | nih.govrsc.org |
| ⁵D₀ → ⁷F₂ | ~612-618 | Hypersensitive Electric Dipole | acs.orgnih.gov |
| ⁵D₀ → ⁷F₃ | ~654 | Electric Dipole | nih.gov |
| ⁵D₀ → ⁷F₄ | ~690-701 | Electric Dipole | nih.govrsc.org |
Time-resolved luminescence spectroscopy is used to measure the lifetime (τ) of the ⁵D₀ excited state. This lifetime is the average time the Eu³⁺ ion remains in the excited state before returning to the ground state via radiative (emission of a photon) or non-radiative pathways. The decay of the luminescence intensity over time typically follows a single exponential function, indicating the presence of a single, uniform coordination environment for the Eu³⁺ ions. rsc.org
The luminescence lifetime is highly sensitive to non-radiative de-excitation pathways, particularly quenching by high-frequency vibrations from coordinated water molecules (O-H oscillators). A longer lifetime suggests a more shielded Eu³⁺ ion with fewer coordinated water molecules. This relationship can be used to estimate the number of water molecules (q) in the first coordination sphere of the europium ion. researchgate.net For a europium-carbonate-oxalate hydrate, lifetimes of 0.40 ms (B15284909), 0.41 ms, and 0.37 ms have been recorded for the emissions at 590, 615, and 690 nm, respectively. rsc.org These values are longer than those for europium(III) oxalate pentahydrate, indicating a reduction in the number of coordinated water ligands. rsc.org
| Compound | Emission Wavelength (nm) | Lifetime (τ) (ms) | Reference |
|---|---|---|---|
| [Eu₂(ox)(CO₃)₂(H₂O)₂]ₙ | 590 | 0.40 | rsc.org |
| 615 | 0.41 | rsc.org | |
| 690 | 0.37 | rsc.org |
Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of the intra-4f transitions in the emission spectra of lanthanide ions. sci-hub.seresearchgate.net For europium, the analysis can be performed directly from the emission spectrum to determine a set of three intensity parameters: Ω₂, Ω₄, and Ω₆. sci-hub.seresearchgate.net
The Ω₂ parameter is particularly sensitive to the local symmetry and covalency of the metal-ligand bonds. A higher Ω₂ value is associated with a more asymmetric and polarizable coordination environment. The Ω₄ and Ω₆ parameters are more related to the bulk properties and long-range effects of the host material.
Once determined, these parameters allow for the calculation of crucial photophysical properties, including:
Radiative transition rates (A_rad): The probability per unit time that the excited state will decay by emitting a photon. acs.org
Non-radiative transition rates (A_nrad): The probability of decay through non-emissive pathways, such as vibrational quenching. scielo.br
Luminescence quantum yield (Φ): The efficiency of the luminescence process, defined as the ratio of emitted photons to absorbed photons. acs.org
Branching ratios (β): The relative intensities of the emission transitions from the ⁵D₀ level to the different ⁷F_J levels. researchgate.net
For europium oxalate nanocrystals, a detailed Judd-Ofelt analysis has been used to evaluate these spectroscopic parameters, correlating them with the crystal structure to explain the compound's luminescent behavior. researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Oxalic Acid |
| Europium(III) Oxalate Pentahydrate |
Hypersensitive Transitions and Local Symmetry Correlation
A key indicator of the local symmetry is the asymmetry ratio (R), which is the ratio of the integrated intensity of the hypersensitive 5D₀ → 7F₂ transition to that of the magnetic dipole allowed 5D₀ → 7F₁ transition. utm.md A higher R value suggests a lower symmetry environment around the Eu³⁺ ion, indicating a distortion from a centrosymmetric coordination. scielo.brutm.md In this compound, the strong intensity of the 5D₀ → 7F₂ transition compared to the 5D₀ → 7F₁ transition signifies that the Eu³⁺ ion occupies a site with low symmetry and no inversion center. scielo.br
The splitting of the emission bands in the luminescence spectrum further corroborates the low symmetry of the Eu³⁺ coordination environment. researchgate.net The crystal field created by the surrounding oxalate and water ligands lifts the degeneracy of the 7FJ energy levels, resulting in multiple peaks for each transition. The number of observed components for each 5D₀ → 7FJ transition is determined by the site symmetry of the Eu³⁺ ion. utm.md For instance, the observation of a single, often weak, 5D₀ → 7F₀ transition is indicative of the Eu³⁺ ion residing in a single type of crystallographic site with Cₙ, Cₙᵥ, or Cₛ symmetry. acs.org The detailed analysis of this splitting pattern provides valuable information about the point group symmetry of the Eu³⁺ site within the crystal lattice.
Concentration Quenching Phenomena and Mitigation Strategies
Concentration quenching is a phenomenon where the luminescence intensity of a phosphor decreases at high concentrations of the luminescent ion. This is often due to non-radiative energy transfer between neighboring ions, leading to energy loss as heat. However, this compound exhibits a notable resistance to concentration quenching. nih.gov
Studies on a series of lanthanum oxalate co-doped with varying concentrations of europium, La₂₋ₓEuₓ(C₂O₄)₃·10H₂O (where x ranged from 0.1 to 2), have demonstrated this "quenching-free" nature. nih.gov The luminescence intensity was found to increase with the europium concentration without the typical drop-off observed in many other host materials. nih.gov This unusual characteristic is attributed to the specific crystal structure of europium oxalate. nih.gov
The structural arrangement in this compound effectively isolates the Eu³⁺ ions, minimizing the probability of energy migration between them. This structural feature is considered a key factor in preventing concentration quenching. nih.govresearchgate.net The efficient luminescence, even at high europium concentrations, makes europium oxalate a promising material for applications requiring high brightness. researchgate.net
While Europium(III) oxalate itself is resistant to quenching, in other europium complexes, strategies to mitigate concentration quenching often involve synergistic extraction. This method can help in preparing phosphors in solution where the aggregation of luminescent species, a cause of quenching, is controlled. nih.gov
Luminescence Microspectroscopy (LMS) for Spatially Resolved Analysis
Luminescence Microspectroscopy (LMS) is a powerful technique that combines optical microscopy with luminescence spectroscopy to provide spatially resolved chemical information. acs.org This method is particularly useful for studying heterogeneous samples and understanding the distribution and coordination environment of luminescent species at a microscopic level. acs.orghzdr.de
In the context of europium oxalate, LMS can be used to analyze the crystallization process and the incorporation of Eu³⁺ ions into different crystal phases and morphologies. acs.org For example, studies on the crystallization of calcium oxalate in the presence of Eu³⁺ have utilized LMS to obtain distinct luminescence spectra from individual microcrystals. acs.org This has revealed how Eu³⁺ influences the nucleation and growth of calcium oxalate, stabilizing certain phases and leading to various crystal morphologies. acs.org
LMS allows for the identification of different Eu³⁺ bonding environments within a single sample. acs.org By focusing the excitation laser on different spots of a sample, it is possible to map the spatial distribution of various Eu³⁺ species. hzdr.de The resulting luminescence spectra, with their characteristic peak positions, splitting patterns, and lifetimes, provide a detailed picture of the local chemical environment of the europium ions. acs.orghzdr.de This technique has been instrumental in demonstrating that Eu³⁺ can occupy different lattice sites or be associated with different phases, each with a unique spectroscopic signature. acs.org
Other Spectroscopic Techniques for Electronic Structure and Bonding
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. wikipedia.org In the study of this compound, XPS provides crucial information about the oxidation state of europium and the nature of its chemical bonds.
The XPS spectrum of this compound shows characteristic peaks for europium, carbon, and oxygen. The binding energies of the core-level electrons, such as Eu 3d and Eu 4d, are sensitive to the chemical environment of the europium ion. For Eu³⁺ compounds, the XPS spectra can exhibit satellite peaks at lower binding energies than the main photoelectron peaks, a phenomenon known as shake-down. vitorge.name The intensity and energy of these satellites provide insights into the ionicity and covalency of the Eu-O bonds. vitorge.name
Studies have shown that the XPS spectra of Eu(III) oxalate are distinct from other Eu(III) compounds like oxides and sulfates. vitorge.name The ratio of the shake-down satellite to the main peak for both Eu 3d₅/₂ and Eu 4d is significantly higher for europium oxalate, indicating a different electronic structure and bonding environment. vitorge.name This technique confirms the +3 oxidation state of europium in the compound and can be used to detect the presence of any Eu²⁺ impurities. researchgate.netvitorge.name
| Element | Core Level | Binding Energy (eV) | Observation |
| Eu | 3d₅/₂ | Varies | Main peak with shake-down satellite. vitorge.name |
| Eu | 4d | Varies | Main peak with shake-down satellite. vitorge.name |
| O | 1s | Varies | Reflects oxygen in oxalate and water. vitorge.name |
| C | 1s | Varies | Indicates carbon in the oxalate ligand. |
Note: Specific binding energies can vary depending on the instrument and calibration.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for Eu(II) or defects)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For this compound, the Eu³⁺ ion has a 4f⁶ electronic configuration with a non-magnetic ground state (⁷F₀), making it EPR silent. nih.gov Therefore, pure this compound would not be expected to show an EPR signal.
However, EPR spectroscopy can be a valuable tool in several specific scenarios related to this compound:
Detection of Eu²⁺: If the sample contains europium in its +2 oxidation state (Eu²⁺), which has a 4f⁷ configuration and is paramagnetic, EPR can be used for its detection and characterization. unige.chosti.gov The presence of Eu²⁺ could arise from synthesis conditions or subsequent treatments.
Identification of Defects: EPR can identify paramagnetic defects within the crystal lattice of this compound. These defects could be vacancies, interstitial atoms, or other impurities that possess unpaired electrons.
Probing Host Lattices: In cases where Eu³⁺ is doped into a host material that is EPR active, or co-doped with a paramagnetic ion, EPR can provide information about the local environment of the dopant ions. rsc.org
While no specific EPR studies on pure this compound are prominently reported, the principles of the technique suggest its utility for assessing purity and detecting paramagnetic species that might be present.
UV-Visible Spectroscopy for Absorption Characteristics
UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light by a substance. For this compound, the UV-Vis spectrum is typically characterized by strong absorption bands in the UV region and very weak, sharp absorption lines in the visible region.
The intense absorption in the ultraviolet range is primarily due to π → π* electronic transitions within the oxalate ligand. researchgate.net The energy absorbed by the ligand can then be transferred to the Eu³⁺ ion, leading to its characteristic luminescence, a process known as the antenna effect.
The absorptions in the visible region correspond to the forbidden f-f transitions of the Eu³⁺ ion. scielo.br These transitions are Laporte-forbidden and thus have very low molar absorptivity. libretexts.org The absorption spectrum shows sharp lines corresponding to transitions from the ⁷F₀ ground state to various excited states, such as ⁵L₆, ⁵D₃, ⁵D₂, and ⁵D₁. scielo.br The positions of these absorption peaks are relatively insensitive to the ligand environment.
The UV-Visible spectrum of a europium complex is a combination of the broad ligand-based absorption and the sharp, weak metal-centered absorptions. The efficiency of the energy transfer from the ligand to the metal is a critical factor determining the luminescence intensity of the complex.
| Transition | Wavelength Range (nm) | Region |
| π → π* (Oxalate) | UV | Ultraviolet |
| ⁷F₀ → ⁵L₆ | ~393 | Visible |
| ⁷F₀ → ⁵D₃ | ~415 | Visible |
| ⁷F₀ → ⁵D₂ | ~464 | Visible |
| ⁷F₀ → ⁵D₁ | ~526 | Visible |
| ⁷F₀ → ⁵D₀ | ~580 | Visible |
Note: The exact wavelengths can vary slightly depending on the specific coordination environment.
Thermal Behavior and Decomposition Mechanisms of Europium Iii Oxalate Hydrate
Thermogravimetric Analysis (TGA) for Mass Loss Events
Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass loss of europium(III) oxalate (B1200264) hydrate (B1144303) as a function of temperature. The process typically begins with the loss of water molecules, followed by the decomposition of the anhydrous oxalate.
The dehydration of the common decahydrate (B1171855), Eu₂(C₂O₄)₃·10H₂O, occurs in several steps below 200°C, leading to the formation of lower hydrates such as the hexahydrate and tetrahydrate before becoming fully anhydrous. wikipedia.org The subsequent decomposition of the anhydrous europium(III) oxalate involves distinct mass loss events corresponding to the release of gaseous products and the formation of solid intermediates. wikipedia.orgosti.gov The decomposition of the anhydrous salt generally initiates around 320-350°C. osti.govwikipedia.org Studies on similar rare-earth oxalates, like holmium oxalate heptahydrate, show a final, stable weight plateau is reached at approximately 600°C, corresponding to the formation of the respective rare-earth oxide. scirp.org
Table 1: TGA Mass Loss Stages for Europium(III) Oxalate Hydrate Decomposition
| Temperature Range (°C) | Event | Product |
| < 200 | Dehydration | Anhydrous Eu₂(C₂O₄)₃ |
| 320 - 420 | Initial Decomposition | Intermediate Species (e.g., EuC₂O₄, Eu₂(CO₃)₃) |
| > 420 | Final Decomposition | Europium(III) Oxide (Eu₂O₃) |
Note: Temperature ranges are approximate and can vary based on heating rate and atmosphere.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect the thermal transitions (endothermic or exothermic) that accompany the mass loss events observed in TGA.
The dehydration of this compound is an endothermic process, as is the initial decomposition of the anhydrous oxalate in an inert atmosphere. netsu.org However, a prominent exothermic peak is often observed around 420°C in an oxidizing atmosphere. osti.gov This exotherm is attributed to the oxidation of europium(II), which forms as an intermediate, back to europium(III). osti.gov Exothermic peaks can also be associated with the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) or the combustion of any deposited carbon. netsu.org In an inert atmosphere, DTA curves primarily show endothermic peaks corresponding to the decomposition steps. netsu.org
Evolved Gas Analysis (EGA) by Mass Spectrometry or FTIR
Evolved Gas Analysis (EGA), typically performed by coupling a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to a thermogravimetric analyzer (TGA-MS or TG-FTIR), identifies the gaseous species released during decomposition. dntb.gov.uasetaramsolutions.com
During the thermal decomposition of this compound, the following gases are typically evolved:
Water (H₂O): Released during the initial dehydration phase at lower temperatures. researchgate.netnih.gov
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These are the primary gaseous products from the decomposition of the oxalate moiety. osti.govresearchgate.net The initial decomposition often yields CO₂, leading to the formation of europium(II) oxalate. osti.gov In some proposed mechanisms, the decomposition of anhydrous oxalate releases both CO and CO₂. wikipedia.org
Studies on similar rare-earth oxalates confirm that the decomposition of the anhydrous salt and subsequent intermediates like oxycarbonates results in the evolution of CO and CO₂. netsu.orgresearchgate.net
Identification of Intermediate Species during Decomposition
The decomposition of europium(III) oxalate is not a direct conversion to the oxide but proceeds through several intermediate solid species. The nature of these intermediates is highly dependent on the atmosphere.
A key feature of the thermal decomposition of europium(III) oxalate is the initial reduction of europium to a divalent state. capes.gov.brosti.gov The first step after dehydration is often the decomposition of Eu₂(C₂O₄)₃ to form europium(II) oxalate (EuC₂O₄) and carbon dioxide. osti.gov Eu₂(C₂O₄)₃ → 2EuC₂O₄ + 2CO₂ osti.gov
This Eu(II) oxalate intermediate is relatively stable in a CO₂ atmosphere around 320°C. osti.gov However, in an oxidizing atmosphere, it is quickly re-oxidized to Eu(III), a process responsible for a strong exothermic peak in DTA curves. osti.govosti.gov
Following the initial decomposition, intermediate oxycarbonate species are formed before the final oxide. In an oxidizing atmosphere, after the re-oxidation of Eu(II), the compound decomposes to europium(III) oxide (Eu₂O₃) at around 390°C. osti.gov In vacuum or inert atmospheres, different pathways involving oxycarbonates are observed. osti.govosti.gov
For many rare-earth oxalates, the decomposition proceeds through dioxycarbonate intermediates like Eu₂O(CO₃)₂ or Eu₂O₂CO₃. netsu.orgresearchgate.net The decomposition pathway can be summarized as: Eu₂(C₂O₄)₃ → Eu₂O₂(CO₃) + CO + 3CO₂
The yttrium oxycarbonate (Y₂O₂CO₃) has been identified as an intermediate in the decomposition of yttrium oxalate, which is analogous to the behavior of heavy rare-earth oxalates. researchgate.net This oxycarbonate intermediate then decomposes at higher temperatures to yield the final oxide, Eu₂O₃. researchgate.netresearchgate.net
Formation of Europium(II) Oxalate Intermediates
Reaction Pathways and Kinetic Parameters of Thermal Decomposition
Kinetic analysis of the decomposition of rare-earth oxalates, such as lanthanum oxalate, has been performed using methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models to determine kinetic parameters like the activation energy (E). ysxbcn.comresearchgate.net These studies often reveal a complex kinetic mechanism where the activation energy is dependent on the extent of conversion, indicating multiple reaction steps. ysxbcn.comresearchgate.net For the decomposition of calcium oxalate, activation energies of approximately 180 kJ mol⁻¹ have been reported for the decomposition of the anhydrous salt. rsc.org While specific kinetic data for europium oxalate is sparse in the reviewed literature, the methods are applicable. The decomposition of lanthanum oxalate has been modeled with an activation energy of around 4.88 kJ/mol for a sphere reaction control model. neliti.com
Table 2: Proposed Decomposition Pathways for Europium(III) Oxalate
| Atmosphere | Pathway |
| Oxidizing | Eu₂(C₂O₄)₃·10H₂O → Eu₂(C₂O₄)₃ → EuC₂O₄ → Eu₂O₃ |
| Inert (e.g., N₂, He) | Eu₂(C₂O₄)₃·10H₂O → Eu₂(C₂O₄)₃ → Eu₂O₂(CO₃) → Eu₂O₃ |
| CO₂ | Eu₂(C₂O₄)₃ → EuC₂O₄ (stabilized) |
| Vacuum | Eu₂(C₂O₄)₃ → Eu(II)CO₃ + C |
Note: Pathways are simplified representations of complex, often overlapping, reaction stages. osti.govnetsu.org
Influence of Atmosphere (Inert, Oxidizing, CO2) on Decomposition Products
The composition of the gaseous environment during the thermal decomposition of this compound plays a critical role in dictating the intermediate and final products. The primary stages of decomposition involve dehydration, followed by the breakdown of the oxalate structure.
Dehydration: The initial step in the thermal decomposition of europium(III) oxalate decahydrate (Eu₂(C₂O₄)₃·10H₂O) is the loss of water molecules. This dehydration process occurs in stages at temperatures below 200°C, forming various lower hydrates such as the hexahydrate and tetrahydrate before becoming anhydrous europium(III) oxalate (Eu₂(C₂O₄)₃). wikipedia.org
Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous europium(III) oxalate decomposes. The first step of this decomposition involves the reduction of europium(III) to europium(II). osti.govosti.gov The subsequent reactions are highly dependent on the atmosphere.
Inert Atmosphere (e.g., Argon, Nitrogen, Vacuum): In an inert atmosphere, after the initial reduction to Eu(II), the decomposition can proceed through different pathways. In a vacuum, at temperatures between 360-420°C, a mixture of europium(II) carbonate (EuCO₃) and carbon can be formed, with the carbon originating from the disproportionation of carbon monoxide. osti.gov Studies on similar rare earth oxalates in inert atmospheres have shown the deposition of finely divided carbon particles. netsu.org The final decomposition product in an inert atmosphere is typically europium(III) oxide (Eu₂O₃). researchgate.net
Oxidizing Atmosphere (e.g., Air, Oxygen): In an oxidizing atmosphere, the europium(II) formed during the initial decomposition step is re-oxidized to europium(III). osti.gov The decomposition then proceeds gradually, with prominent exothermic peaks observed around 420°C due to the oxidation of europium(II) to europium(III). osti.gov The presence of oxygen facilitates the oxidation of evolved carbon monoxide to carbon dioxide, which can influence the thermal profile of the decomposition. netsu.org The final product in an oxidizing atmosphere is europium(III) oxide (Eu₂O₃), formed at approximately 390°C. osti.gov
Carbon Dioxide (CO₂) Atmosphere: A carbon dioxide atmosphere has a stabilizing effect on certain intermediate products. When europium(III) oxalate is heated in a CO₂ atmosphere, europium(II) oxalate (EuC₂O₄) is stabilized at around 320°C. osti.govwikipedia.org This stabilization of intermediate carbonates at higher temperatures compared to other atmospheres has also been observed for other rare earth oxalates. netsu.org The decomposition of the anhydrous oxalate to the final oxide product occurs at higher temperatures in a CO₂ atmosphere due to this stabilization. netsu.org
Table 1: Influence of Atmosphere on the Decomposition of Europium(III) Oxalate
| Atmosphere | Intermediate Products | Final Product | Key Observations |
| Inert (Vacuum) | Europium(II) carbonate (EuCO₃), Carbon (C) | Europium(III) oxide (Eu₂O₃) | Formation of Eu(II) intermediates. Carbon deposition from CO disproportionation. osti.gov |
| Oxidizing (Air) | Europium(II) species (transient) | Europium(III) oxide (Eu₂O₃) | Re-oxidation of Eu(II) to Eu(III). osti.gov Gradual decomposition to Eu₂O₃ around 390°C. osti.gov |
| **Carbon Dioxide (CO₂) ** | Europium(II) oxalate (EuC₂O₄) | Europium(III) oxide (Eu₂O₃) | Stabilization of EuC₂O₄ at 320°C. osti.govwikipedia.org Decomposition to oxide occurs at higher temperatures. netsu.org |
Formation of Europium Oxide (Eu2O3) as Final Product
Regardless of the atmospheric conditions during the thermal decomposition of this compound, the final solid-state product is consistently europium(III) oxide (Eu₂O₃). wikipedia.orgosti.govscience.gov This stable oxide is of significant interest for its applications in phosphors and other advanced materials. scirp.org
The calcination of europium(III) oxalate is a common and reliable method for preparing europium(III) oxide. wikipedia.org The decomposition process, after the initial dehydration and intermediate stages, ultimately leads to the complete removal of oxalate and any carbonate intermediates, leaving behind the pure oxide.
The temperature at which the final oxide is formed can vary slightly depending on the atmosphere. In an oxidizing atmosphere, the formation of Eu₂O₃ is reported to occur at around 390°C. osti.gov In inert atmospheres, the final conversion to the oxide may occur at different temperature ranges, often after the decomposition of intermediate carbonate or oxycarbonate species. netsu.orgresearchgate.net For instance, the thermal decomposition of europium(III) nitrate (B79036), another precursor, also yields europium(III) oxide upon heating.
The properties of the resulting europium(III) oxide powder, such as particle size and surface area, can be influenced by the conditions of the thermal decomposition process.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of europium complexes, including europium(III) oxalate (B1200264) hydrate (B1144303). nih.govspectroscopyonline.com DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the geometry, electronic structure, and vibrational properties of such complex systems. nih.govspectroscopyonline.com
Electronic Structure and Bonding Characteristics
Theoretical investigations into various europium(III) complexes have provided valuable insights into their electronic properties. For instance, in a study of europium(III) complexes with pyridoxal-semicarbazone ligands, Quantum Theory of Atoms in Molecules (QTAIM) analysis was used to characterize the metal-ligand interactions, which were found to vary depending on the donor atom and the protonation state of the ligand. mdpi.com
Geometry Optimization and Energetic Stability of Oxalate Complexes
Geometry optimization is a fundamental application of DFT that seeks to find the most energetically favorable arrangement of atoms in a molecule. atomistica.online This process is crucial for predicting the stable three-dimensional structure of europium(III) oxalate hydrate and its various hydrated forms. atomistica.onlinekyoto-u.ac.jp DFT calculations, often using hybrid functionals like B3LYP, have been successfully used to optimize the geometries of europium(III) complexes. researchgate.net These calculations can predict bond lengths and angles with good agreement with experimental data, thereby validating the computational approach. mdpi.com
The energetic stability of different potential structures can also be assessed. For example, in a study of Eu(III)-salicylate complexes, DFT calculations showed that a unidentate coordination between the carboxylate and the central Eu(III) ion, with eight coordinated water molecules, was the most stable configuration. researchgate.net The inclusion of solvent effects, through models like the polarizable continuum model (PCM), has been shown to be important for accurately determining the relative stability of different complex isomers. researchgate.net Furthermore, research has demonstrated that for some europium complexes, the most energetically favorable isomer is the one that crystallizes directly from solution. nih.gov
Table 1: Optimized Bond Lengths for Europium(III) Complexes from DFT Calculations (Note: This table is a representative example based on findings for similar Eu(III) complexes and is intended for illustrative purposes. Specific values for this compound may vary.)
| Bond | Optimized Bond Length (Å) - Complex 1 | Optimized Bond Length (Å) - Complex 2 |
| Eu–N | 2.5958 - 2.6542 | 2.60 - 2.66 |
| Eu–O | 2.4813 - 2.5273 | 2.49 - 2.53 |
| Data adapted from studies on Eu(III) complexes with phenanthroline-based ligands. mdpi.com |
Prediction of Vibrational Spectra
DFT calculations are also a valuable tool for predicting the vibrational spectra (infrared and Raman) of molecules. nih.govcnrs.fr By calculating the vibrational frequencies and normal modes, researchers can interpret experimental spectra and assign specific peaks to particular molecular motions. This has been successfully applied to the study of various metal oxalate hydrates. nih.gov
For instance, a comprehensive vibrational analysis of manganese(II) oxalate hydrates utilized DFT to interpret experimental IR and Raman spectra, highlighting the influence of intermolecular effects. nih.gov Similar computational approaches can be applied to this compound to understand its vibrational properties. The accuracy of these predictions is dependent on the choice of the DFT functional and basis set. spectroscopyonline.com For example, in the study of triclosan, the LSDA/6-311G level of theory was found to be the most effective for predicting its vibrational spectra. spectroscopyonline.com In the context of europium complexes, Raman spectra have been used to identify vibrational modes such as the Eu-O stretching, which appears around 480 cm⁻¹. acs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules, which are crucial for understanding their absorption and emission spectra. mdpi.comrsc.orgq-chem.com TD-DFT can predict vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry. joaquinbarroso.com
While standard DFT is not ideally suited for the electronic properties of lanthanide ions due to their complex open-shell nature, TD-DFT has been applied to study Eu(III) complexes. nih.gov The Tamm-Dancoff approximation (TDA) to TD-DFT is often employed to improve the description of triplet states. mdpi.comua.es TD-DFT calculations can provide insights into the nature of excited states, distinguishing between ligand-centered and charge-transfer states. ua.es For europium complexes, these calculations can help to understand the energy transfer mechanisms that lead to the characteristic red emission from the Eu(III) ion. mdpi.com However, it is acknowledged that TD-DFT has limitations in accurately describing the excited states of systems with high spin multiplicity and strong spin-orbit coupling, which are characteristic of lanthanide ions. nih.gov
Ligand Field Theory and Crystal Field Splitting Analysis for Eu(III)
Ligand Field Theory (LFT) and the simpler Crystal Field Theory (CFT) are theoretical frameworks used to describe the electronic structure of transition metal and rare earth complexes. lardbucket.orgresearchgate.net They focus on the splitting of the d or f orbitals of the central metal ion due to the electrostatic field created by the surrounding ligands. lardbucket.org
In the case of Eu(III) complexes, the splitting of the 7FJ energy levels is of particular interest and can be observed in their emission spectra. acs.org The magnitude of this splitting is highly dependent on the coordination geometry and the nature of the ligands. researchgate.net The oxalate ligand is generally considered a weak-field ligand in the spectrochemical series. lardbucket.orgreddit.com However, the oxidation state of the metal ion also significantly influences the crystal field splitting; a higher oxidation state, such as +3 for europium, leads to a larger splitting. reddit.com
The analysis of the crystal field splitting of the narrow f-f emission lines, particularly the hypersensitive 5D0 → 7F2 transition, can provide detailed information about the symmetry of the coordination environment around the Eu(III) ion. nih.govresearchgate.net An asymmetric environment leads to a more pronounced splitting of this band. researchgate.net Theoretical calculations of the ligand field parameters can be performed and compared with experimental spectra to gain a deeper understanding of the structure-property relationships. acs.org
Table 2: Spectrochemical Series and Ligand Field Strength
| Ligand Type | Examples |
| Strong-field | CO, CN⁻, NO₂⁻ |
| Intermediate-field | en, NH₃, H₂O, oxalate²⁻ |
| Weak-field | OH⁻, F⁻, Cl⁻, Br⁻, I⁻ |
| This table provides a general classification of ligands based on the spectrochemical series. lardbucket.org |
Molecular Dynamics Simulations for Hydration and Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net For this compound, MD simulations can provide valuable insights into its hydration structure and its behavior in aqueous solution. researchgate.net
Studies on hydrated Eu(III) ions have shown that they are strongly hydrated, with reported coordination numbers for the first hydration shell around 8.9. researchgate.net MD simulations can be used to investigate the structure of the hydration shells and the dynamics of water exchange around the Eu(III) ion. researchgate.net Furthermore, these simulations can be used to study the formation of ion pairs between the europium cation and oxalate anions in solution. researchgate.net The combination of MD simulations with experimental techniques like EXAFS (Extended X-ray Absorption Fine Structure) can provide a comprehensive picture of the coordination environment of Eu(III) in solution. researchgate.net
Speciation Modeling in Aqueous Solutions
The behavior of europium(III) oxalate in aqueous solutions is complex, with various species forming depending on factors like pH and the concentration of oxalate. Speciation modeling, often combined with spectroscopic techniques and theoretical calculations, is crucial for understanding the distribution and structure of these aqueous complexes. researchgate.net
Research into the aqueous speciation of Eu(III)-oxalate has identified several complex species. The general formula for these species can be represented as [Eu(Ox)ₓ(H₂O)ₕ₋₂ₓ]³⁻²ˣ, where 'Ox' stands for the oxalate dianion, 'x' is the number of oxalate ligands (ranging from 0 to 3), and 'h' is the coordination number (8 or 9). Studies combining time-resolved luminescence spectroscopy (TRLS) with density functional theory (DFT) calculations have provided direct evidence for a reduction in the coordination number of the Eu(III) ion from nine to eight upon coordination with more than one oxalate ligand in an aqueous medium.
The primary species identified in solution are EuOx⁺, Eu(Ox)₂⁻, and Eu(Ox)₃³⁻. researchgate.net The stability of these complexes is quantified by their formation constants (log β). Partitioning studies of europium between aqueous sodium oxalate solutions and organic solvents have been used to determine these constants. cdnsciencepub.com For instance, at low ionic strengths, the 1:1 complex (EuL⁺) is predominantly formed, while at higher ionic strengths and oxalate concentrations, the 1:2 complex (EuL₂⁻) also becomes significant. cdnsciencepub.com
Detailed spectroscopic analysis has allowed for the deconvolution of individual spectra for each complex and the determination of their apparent formation constants in a 0.1 M NaClO₄ medium. researchgate.net
Table 1: Apparent Formation Constants of Aqueous Am(III)-Oxalate Complexes *
| Species | Formation Constant (log β) |
| AmOx⁺(aq) | 5.34 ± 0.05 |
| Am(Ox)₂⁻(aq) | 9.14 ± 0.18 |
| Am(Ox)₃³⁻(aq) | 11.49 ± 0.30 |
| Data from a study on Americium(III), a chemical analog of Europium(III), providing insight into expected values for Europium(III) speciation. researchgate.net |
These speciation models are vital for predicting the migration potential of radionuclides in nuclear waste repositories, as complexation with organic ligands like oxalate can significantly influence their mobility in natural aquifers. researchgate.net
Thermodynamic Calculations for Formation and Decomposition Pathways
Thermodynamic calculations provide fundamental insights into the stability and reaction pathways of this compound. These studies encompass both the formation of aqueous complexes and the thermal decomposition of the solid-state material.
Formation Pathways: The thermodynamic parameters for the formation of europium oxalate complexes in aqueous solution have been determined using techniques such as solvent extraction and calorimetric titration. osti.gov For the formation of the europium monooxalate complex (EuOx⁺) at 25°C and 0.1 M ionic strength, the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) have been calculated. osti.gov The Gibbs free energy values indicate that the five-membered ring formed by the oxalate ligand is more stable than complexes with longer-chain dicarboxylates. osti.gov This enhanced stability is also reflected in the complexation entropy values. osti.gov
Decomposition Pathways: The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere. wikipedia.orgosti.gov The process begins with dehydration, followed by the decomposition of the anhydrous oxalate. wikipedia.org
The dehydration of europium(III) oxalate decahydrate (B1171855) (Eu₂(C₂O₄)₃·10H₂O) occurs in stages at temperatures below 200°C, sequentially forming the hexahydrate and tetrahydrate. wikipedia.org
The subsequent decomposition of the anhydrous europium(III) oxalate is not straightforward. Studies have shown that the initial step involves the reduction of europium from the +3 to the +2 oxidation state. osti.gov The fate of this Eu(II) intermediate is then dictated by the atmosphere:
In an oxidizing atmosphere: The Eu(II) is reoxidized, and decomposition proceeds gradually to form europium(III) oxide (Eu₂O₃) at approximately 390°C. osti.gov
In a carbon dioxide (CO₂) atmosphere: Divalent europium oxalate (EuC₂O₄) is stabilized at 320°C. osti.gov
In a vacuum: At temperatures between 360-420°C, the decomposition results in a mixture of europium(II) carbonate (EuCO₃) and carbon. osti.gov
A unified mechanism has been proposed where a trace amount of carbon monoxide acts as a catalytic agent in the reductive decomposition of the oxalate. osti.gov
Table 2: Key Stages in the Thermal Decomposition of this compound
| Temperature Range | Process | Product(s) | Atmosphere Dependence |
| < 200°C | Dehydration | Eu₂(C₂O₄)₃·nH₂O (n=6, 4, 0) | - |
| ~320°C | Initial Decomposition/Reduction | EuC₂O₄ (stabilized) | In CO₂ osti.gov |
| 360-420°C | Decomposition | EuCO₃ + C | In Vacuum osti.gov |
| ~390°C | Decomposition/Re-oxidation | Eu₂O₃ | In Oxidizing Atmosphere osti.gov |
These computational and theoretical studies are essential for controlling the synthesis of europium-based materials, such as phosphors, where europium oxide derived from the calcination of the oxalate is a key precursor. wikipedia.org
Crystal Growth Mechanisms and Morphology Control
Nucleation and Growth Kinetics in Aqueous Solutions
The crystallization of Europium(III) oxalate (B1200264) hydrate (B1144303) from an aqueous solution begins with nucleation, the initial formation of stable crystalline entities. The rate of homogeneous nucleation for this compound is estimated to be exceedingly low, suggesting that crystal formation is more likely initiated through heterogeneous nucleation on existing surfaces or impurities. rsc.org The interfacial tension for europium oxalate, a critical parameter in nucleation theory, has been estimated to be 148 mJ/m². rsc.org
Once nucleation occurs, crystal growth proceeds through the addition of monomers to the nascent crystal. The kinetics of this growth are significantly influenced by processing conditions. rsc.org For instance, the presence of stirring alters the diffusion fields around the growing crystals, which in turn changes the growth mechanism and the final product morphology. rsc.orgresearchgate.net Without stirring, growth is diffusion-limited, leading to branched structures composed of multiple crystal domains. rsc.org In contrast, introducing stirring can produce a mixture of individual rod-shaped crystals and branched structures. rsc.org Studies on related oxalate systems have shown that micromolar quantities of Eu³⁺ ions can inhibit the nucleation of calcium oxalate, highlighting the ion's significant role in the earliest stages of crystal formation. acs.org The agglomeration of particles, a key aspect of growth kinetics, is directly influenced by the rate of particle collision and the degree of supersaturation. researchgate.netresearchgate.net
Influence of Supersaturation on Crystal Morphology and Size
Supersaturation, the state in which the concentration of a solute exceeds its equilibrium solubility, is a primary driver in the crystallization of Europium(III) oxalate hydrate. It significantly impacts the resulting crystal size, shape (morphology), and the degree of particle aggregation. researchgate.netresearchgate.net High levels of supersaturation tend to accelerate nucleation and promote the agglomeration of primary particles, which can lead to products with low homogeneity. researchgate.netmdpi.com
The relationship between supersaturation and crystal characteristics can be manipulated to control the final product. For example, in the reactive crystallization of other compounds, controlling the supersaturation profile is a known method for shaping crystals. nih.gov In the case of europium oxalate, operating conditions that affect supersaturation, such as reactant concentration and feed rate, directly dictate the size of the resulting agglomerates. researchgate.net A strategy of sequentially adding or depleting trivalent ions in a supersaturated solution has been shown to switch the surface morphology of calcium oxalate monohydrate, demonstrating a sophisticated method of control. nih.gov This suggests that precise management of supersaturation is a critical tool for tailoring the physical properties of this compound crystals.
| Supersaturation Level | Primary Effect | Resulting Crystal Characteristics | Reference |
|---|---|---|---|
| High | Promotes rapid nucleation and particle collision | Increased agglomeration, low homogeneity | researchgate.netmdpi.com |
| Controlled/Variable | Allows for manipulation of growth on specific crystal faces | Potential for switching surface morphology and controlling shape | nih.govnih.gov |
Role of the Coordination Environment on Crystal Habit Development
The crystal habit, or the external morphology of a crystal, is a macroscopic expression of its internal atomic arrangement. For this compound, the coordination environment around the Eu³⁺ ion is fundamental in defining the crystal structure. The Eu³⁺ ion is typically nine-coordinate, bonding with nine oxygen atoms from surrounding oxalate and water ligands. researchgate.netrsc.org This coordination geometry is often described as a distorted three-capped trigonal prism. researchgate.netresearchgate.net
The specific arrangement of these ligands forms a polymeric three-dimensional structure. researchgate.netrsc.org For instance, in one reported europium(III) sulfite-oxalate complex, the asymmetric unit consists of a Eu³⁺ ion coordinated to oxygen atoms from oxalate ions, a sulfite (B76179) ion, and two water molecules, creating a 3D structure. rsc.org In another structure, infinite layers of Eu³⁺ and carbonate ions are bridged by oxalate anions, forming a 3D polymer. rsc.org The distances between Eu³⁺ ions in the crystal lattice are relatively large, which explains the compound's characteristic quenching-free luminescence. researchgate.netresearchgate.net It has been proposed that the substitution of a divalent cation like Ca²⁺ with a Eu³⁺ ion can force a change in the coordination to compensate for the extra positive charge, thereby altering the orientation of the crystal's unit cell and switching its morphology. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Coordination Number | 9 | researchgate.netrsc.org |
| Coordinating Atoms | Oxygen (from oxalate and water ligands) | rsc.org |
| Geometry | Distorted three-capped trigonal prism | researchgate.netresearchgate.net |
| Overall Structure | 3D polymeric network | researchgate.netrsc.org |
| Eu-O Bond Length (Average) | 1.992 Å (in a sulfite-oxalate complex) | rsc.org |
In Situ Observation Techniques for Crystal Growth
The direct observation of crystallization as it happens provides invaluable insights into growth mechanisms that cannot be obtained from analyzing only the final product. rsc.orgosti.gov A variety of in situ techniques have been employed to monitor the growth of this compound across multiple scales, from nanometers to micrometers. rsc.orgresearchgate.net
| Technique | Scale of Observation | Information Gained | Reference |
|---|---|---|---|
| Liquid Cell Scanning Electron Microscopy (SEM) | Micrometer | Continuous observation of the same crystals, growth rates, morphological changes | rsc.orgresearchgate.net |
| Transmission Electron Microscopy (TEM/Cryo-TEM) | Nanometer to Micrometer | Atomic structure, crystal domains, early-stage nanoparticle morphology | rsc.orgresearchgate.net |
| Optical Microscopy | Micrometer to Millimeter | Overall particle morphology and boundaries during growth | rsc.orgresearchgate.net |
| Luminescence Microspectroscopy (LMS) | Micrometer | Spatially resolved structural and bonding environment of Eu³⁺ ions | acs.orgethz.ch |
| Atomic Force Microscopy (AFM) | Nanometer | Surface dissolution, nucleation, and growth of individual crystallites | nih.gov |
Controlled Crystallization Strategies (e.g., microchannel reactors, magnetic fields)
To produce this compound with specific, targeted morphologies and size distributions, various controlled crystallization strategies have been developed. These methods move beyond simple batch precipitation to exert finer control over the growth environment. researchgate.net
One highly effective approach is the use of microchannel reactors. researchgate.netrsc.orgorcid.org This flow chemistry-based strategy allows for continuous, morphology-controllable precipitation. researchgate.net By manipulating factors such as the flow ratio of reactants, mixing intensity, and temperature within the microchannels, it is possible to achieve high yields and produce layered microparticles with a narrow size distribution. researchgate.net The mixing degree and phase composition of the precipitation reaction are key parameters that can be precisely tuned in a microreactor setup. researchgate.net
Simpler methods of control include manipulating the agitation or stirring speed during crystallization. rsc.orgresearchgate.net Stirring affects the homogeneity of diffusion fields, which in turn alters the growth mechanism from diffusion-limited aggregation to the formation of more discrete crystals. rsc.org While the application of magnetic fields has been shown to affect the properties of some coordination compounds, its direct use as a strategy to control the crystallization of this compound is not as well-documented as other methods. researchgate.net
| Strategy | Mechanism of Control | Outcome | Reference |
|---|---|---|---|
| Microchannel Reactor | Precise control over mixing, flow rates, temperature, and supersaturation profile | Continuous production of particles with controllable morphology and concentrated size distribution | researchgate.net |
| Stirring/Agitation | Modification of diffusion fields and particle collision frequency | Alters growth mechanism, can shift from branched aggregates to individual crystals | rsc.orgresearchgate.net |
Advanced Applications of Europium Iii Oxalate Hydrate in Materials Science
Precursors for Luminescent Materials and Phosphors
Europium(III) oxalate (B1200264) hydrate (B1144303) is extensively used as a precursor for producing phosphors and other luminescent materials. heegermaterials.comsamaterials.com The unique electronic configuration of the europium(III) ion allows for sharp, intense emission lines, particularly in the red region of the visible spectrum, which is highly desirable for lighting and display technologies. researchgate.net The "antenna effect," where organic ligands absorb energy and transfer it to the central Eu³⁺ ion, is a key principle in the luminescence of many europium complexes. mdpi.com Nanoparticles of europium(III) oxalate itself exhibit line emission and are suitable for use as red phosphors in white light-emitting diodes (LEDs). wikipedia.org
A primary application of europium(III) oxalate hydrate is its use as a starting material for the synthesis of europium(III) oxide (Eu₂O₃), a crucial red phosphor. wikipedia.orgsamaterials.com The synthesis is typically achieved through thermal decomposition (calcination) of the oxalate. wikipedia.org Research on the thermal decomposition of europium-doped yttrium oxalate, a similar system, shows that the process occurs in distinct stages, often involving the formation of an oxy-carbonate intermediate before the final oxide is formed. researchgate.net
The thermal decomposition of europium(III) oxalate decahydrate (B1171855) (Eu₂(C₂O₄)₃·10H₂O) proceeds through several steps. The initial stages below 200°C involve dehydration, where the compound loses its water molecules to form anhydrous europium(III) oxalate. wikipedia.org At higher temperatures, the anhydrous salt decomposes to yield europium(III) oxide. wikipedia.org This method is valued for its ability to produce fine, high-purity oxide powders with controlled morphology, which is essential for the performance of the resulting phosphors.
Table 2: Thermal Decomposition Stages of Europium(III) Oxalate Decahydrate
wikipedia.org| Temperature Range | Process | Resulting Product | Reference |
|---|---|---|---|
| Below 200°C | Dehydration | Eu₂(C₂O₄)₃ (Anhydrous) | |
| ~350°C - 620°C | Decomposition | Eu₂O₃ (Europium(III) Oxide) |
This compound serves as a key building block or precursor for creating luminescent coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgekb.eg In these structures, Eu³⁺ ions are linked by organic ligands, in this case, the oxalate anion, to form extended one-, two-, or three-dimensional networks. rsc.org
For instance, a three-dimensional luminescent coordination polymer with the formula [Eu₂(ox)(CO₃)₂(H₂O)₂]n was synthesized using a hydrothermal method involving europium(III) nitrate (B79036) and oxalic acid, which forms the europium oxalate species in situ. rsc.orgresearchgate.net This compound exhibits a longer luminescence lifetime compared to the simple europium(III) oxalate pentahydrate. rsc.org Research on Eu-MOFs constructed with oxalate building units has demonstrated highly efficient red phosphorescence with high quantum yields and long lifetimes, making them suitable for sensing and anticounterfeiting applications. ekb.eg
The synthesis of europium(III) oxalate nanocrystals has opened new avenues for their use in advanced optical applications. researchgate.net Using methods like microwave-assisted co-precipitation, researchers have synthesized nanocrystals of poly[[hexaaquatri-μ2-oxalato-dieuropium] 4.34-hydrate]. researchgate.netresearchgate.net These nanocrystals are noteworthy for their intense, "quenching-free" luminescence. researchgate.net This property is attributed to their specific crystal structure, where the distances between adjacent Eu³⁺ ions are large enough to prevent concentration quenching, a common issue in luminescent materials with high concentrations of active ions. researchgate.net
When excited by ultraviolet light (e.g., 393 nm), these nanocrystals display characteristic sharp emission peaks corresponding to the ⁵D₀→⁷Fⱼ electronic transitions of the Eu³⁺ ion. wikipedia.org The most prominent of these are the emissions at approximately 592 nm (⁵D₀→⁷F₁) and 616 nm (⁵D₀→⁷F₂), which produce a strong red light. wikipedia.org This makes them highly effective as red-emitting phosphors for applications such as solid-state lighting. wikipedia.orgresearchgate.net
Table 3: Luminescent Properties of Europium(III) Oxalate Nanocrystals
wikipedia.org| Property | Value | Electronic Transition | Reference |
|---|---|---|---|
| Excitation Wavelength | ~393 nm | - | |
| Major Emission Peak 1 | ~592 nm | ⁵D₀→⁷F₁ |
Synthesis of Europium-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)
Catalysis and Precursors for Catalytic Materials
This compound is recognized as a precursor for synthesizing europium-based catalytic materials. heegermaterials.comsamaterials.comsamaterials.com While not typically used as a catalyst itself, its thermal decomposition provides a reliable route to produce high-purity europium oxides or mixed-metal oxides that possess significant catalytic activity. nih.gov For example, related lanthanide oxalates are used to prepare catalysts for applications in petroleum refining and environmental catalysis. stanfordmaterials.com
Research into mixed-metal oxides containing europium has shown their effectiveness in reactions like methane (B114726) oxychlorination. nih.gov In these systems, a europium salt is used as the precursor to introduce Eu³⁺ ions into a stable oxide support, such as a magnesium-aluminum mixed oxide. nih.gov The resulting material leverages the redox properties of the europium ion to facilitate the catalytic cycle. The use of this compound as the precursor in such syntheses offers a pathway to creating finely dispersed catalytic sites on a support material.
Integration into Advanced Optical and Electronic Devices (e.g., quantum memory chips)
While direct integration of this compound into electronic devices is uncommon, its role as a high-purity precursor is fundamental to the development of materials used in such technologies. samaterials.comstanfordmaterials.com Advanced optical devices, and potentially future technologies like quantum memory, rely on materials with specific, stable, and coherent optical transitions. science.gov
Europium-doped crystals, such as europium-doped yttrium oxide (Eu:Y₂O₃), are leading candidates for quantum information processing and memory applications. science.gov The production of these high-quality crystals often begins with high-purity precursors, and the oxalate co-precipitation method is a well-established route to synthesize Eu³⁺-doped Y₂O₃ nanocrystalline particles. researchgate.net Therefore, this compound is a critical starting point in the supply chain for materials that enable the unique optical properties required for solid-state devices, lasers, and research into quantum systems. samaterials.comresearchgate.net
Role in Biomineralization Research (as a model for ion incorporation)
In the field of biomineralization, lanthanide ions such as europium(III) are utilized as probes to study how biological systems interact with and immobilize metal ions. frontiersin.orgacs.org Research has shown that certain microorganisms can tolerate and process rare earth elements. For instance, the thermophilic bacterium Thermus scotoductus SA-01 can bioaccumulate europium and biomineralize it into europium(III) carbonate. frontiersin.org
Furthermore, studies on other microorganisms have demonstrated the biorecovery of lanthanides as oxalate biominerals. dntb.gov.ua The extremely low solubility of metal oxalates is a key factor in this biological immobilization process. Given these findings, this compound serves as an important model compound. Its chemical and physical properties help researchers understand the mechanisms of ion incorporation, transport, and precipitation in biological environments, which has implications for bioremediation and the biorecovery of valuable rare earth elements from waste streams. frontiersin.orgdntb.gov.ua
Separation Science and Hydrometallurgy Relevance
This compound plays a crucial role in the fields of separation science and hydrometallurgy, primarily due to its selective precipitation from aqueous solutions. This property is extensively utilized for the recovery and purification of europium from various primary and secondary sources, such as mineral ores and electronic waste. The process of precipitating rare earth elements (REEs) as oxalates is a well-established and effective method for separating them from other metal ions present in leach liquors. core.ac.ukresearchgate.net
The underlying principle of this separation technique lies in the low solubility of rare earth oxalates in acidic conditions, which allows for their selective removal from solutions containing more soluble metal ions like iron, aluminum, and calcium. tandfonline.comscispace.com The efficiency of this precipitation is influenced by several key parameters, including pH, temperature, and the concentration of the precipitating agent, oxalic acid. google.comosti.gov
In hydrometallurgical circuits for recycling materials like spent NdFeB magnets and fluorescent lamp phosphors, the selective precipitation of rare earth oxalates is a critical step. core.ac.uktandfonline.com After leaching the waste material to bring the metals into solution, oxalic acid is added to selectively precipitate the REEs, including europium. core.ac.uktandfonline.com For instance, in the recycling of NdFeB magnets, this method effectively separates rare earths from the high concentrations of iron in the leach solution. tandfonline.com Similarly, in the processing of fluorescent lamp waste, it allows for the recovery of valuable europium and yttrium. core.ac.ukresearchgate.netmines.edu
The pH of the solution is a critical factor that governs the selectivity of the precipitation process. google.comresearchgate.net By carefully controlling the pH, it is possible to achieve a sequential precipitation of different metal oxalates, thereby enabling the separation of REEs from other impurities. researchgate.net Generally, a lower pH is favored to maintain the selectivity for REEs over other metals like iron. scispace.com
The precipitated europium oxalate hydrate can then be converted to high-purity europium oxide through calcination. core.ac.uk This final oxide product is a key precursor for various high-tech applications. The efficiency of the entire process, from leaching to final product purity, is a subject of ongoing research to optimize conditions and improve the economic and environmental sustainability of europium recovery.
Research Findings on Precipitation Efficiency
Detailed studies have been conducted to optimize the recovery of europium and other rare earth elements through oxalate precipitation. The following table summarizes key findings from various research efforts, highlighting the impact of different process parameters on precipitation efficiency.
| Feed Material | Target Elements | Leaching Agent | Precipitating Agent & Conditions | Precipitation Efficiency (%) | Reference |
| Spent NdFeB Magnets | Rare Earths | Sulfuric Acid | Stoichiometric amount of Oxalic Acid | ~93% | tandfonline.com |
| Spent NdFeB Magnets | Rare Earths | Sulfuric Acid | 120% of stoichiometric Oxalic Acid | 96.7% | tandfonline.com |
| Spent NdFeB Magnets | Rare Earths | Sulfuric Acid | 140% of stoichiometric Oxalic Acid | 98.1% | tandfonline.com |
| NdFeB Sludge | Rare Earths | Hydrochloric Acid | Oxalic Acid | 98.28% | tandfonline.com |
| Spent Fluorescent Lamp Phosphors | Europium, Yttrium | 1.5 M HCl at 70°C | Oxalic Acid with NaOH for pH adjustment | 100% (total REE) | mines.edu |
| Waste Tube Light Phosphor Leach Liquor | Yttrium, Europium | - | Twice the stoichiometric ratio of Oxalic Acid at 50°C | 99.45% (Y), 98.82% (Eu) | nih.gov |
| Acid Mine Drainage Precipitates | Rare Earths | Nitric Acid | 30-40 g/L Oxalic Acid at pH 1.5-2 for >2h | ~95% to nearly 100% | researchgate.netbohrium.com |
| Phosphor Sludge | Yttrium, Europium | 1.5 kmol/m³ Sulfuric Acid at 343 K | Oxalic Acid | >99.1% | jst.go.jp |
Purity of Final Europium Products
The ultimate goal of the separation process is to obtain high-purity europium compounds, typically europium oxide, which is produced by the calcination of the precipitated europium oxalate hydrate. The purity of this final product is a critical measure of the success of the separation strategy. The table below presents data on the purity of europium and other rare earth products achieved through oxalate precipitation routes.
| Feed Material | Separation/Purification Method | Final Product | Purity (%) | Reference |
| Spent NdFeB Magnets | Oxalate precipitation and calcination | Mixed Rare Earth Oxide | 99% | nih.gov |
| Waste Fluorescent Lamp Phosphors | Solvent extraction followed by oxalate precipitation and calcination | Yttrium Oxide | 99.82% | researchgate.net |
| Waste Fluorescent Lamp Phosphors | Solvent extraction followed by oxalate precipitation and calcination | Europium Oxide | 91.60% | researchgate.net |
| Phosphor Sludge | Pneumatic classification, sulfuric acid leaching, and oxalate precipitation | Yttrium and Europium concentrate | 98.2% | jst.go.jp |
| Middle Rare Earth Concentrate | In situ zinc reduction and precipitation | Europium(II) Sulphate | 92% (first run), 97% (second run) | researchgate.net |
Future Research Directions and Unresolved Challenges
Elucidation of Complex Hydration States and Their Role
A significant challenge in the study of europium(III) oxalate (B1200264) hydrate (B1144303) is the comprehensive understanding of its various hydration states. The number of water molecules in the crystal lattice is known to vary, with decahydrate (B1171855), hexahydrate, and tetrahydrate forms being reported. wikipedia.org The dehydration of the decahydrate to lower hydrates occurs in stages below 200 °C. wikipedia.org The exact role these water molecules play in the structural stability, and consequently the material's properties, is not yet fully understood. Future research should focus on:
Systematic Synthesis and Characterization: Developing reliable methods to synthesize pure samples of each hydrate and thoroughly characterizing their crystal structures.
Impact on Luminescence: Investigating how the degree of hydration influences the luminescent properties, including quantum yield and lifetime. rsc.org The presence of water can sometimes quench luminescence, but its precise effect in different europium oxalate hydrate structures needs to be quantified.
Thermodynamic Stability: Determining the thermodynamic stability of each hydration state under various conditions of temperature and humidity.
Advanced In Situ Characterization Techniques for Dynamic Processes
Understanding the formation of europium(III) oxalate hydrate from solution is crucial for controlling its final properties. Many traditional ex-situ characterization methods are not ideal for capturing the rapid and dynamic nature of its nucleation and growth. researchgate.netosti.gov Future research would benefit from the application and development of advanced in-situ techniques, such as:
Luminescence Microspectroscopy (LMS): This technique allows for the spatially resolved analysis of single crystals in real-time during their growth in solution, providing insights into the incorporation of europium ions and the evolution of their local bonding environment. acs.orgacs.org
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This method can capture the very early stages of nucleation and particle formation, which are often too rapid to be observed by other techniques. researchgate.net
In Situ Synchrotron Powder X-ray Diffraction and Raman Spectroscopy: The combination of these techniques can provide real-time information on the evolution of the crystal structure and chemical bonding during the crystallization process. acs.org
These methods can help to elucidate the complex, multi-step crystallization pathways that may be involved in the formation of this material. osti.gov
Rational Design of this compound with Tailored Morphologies
The morphology of this compound crystals, including their size and shape, can significantly impact their performance in various applications. While some control over morphology has been achieved, a more rational and predictable approach to its design is needed. acs.org Future efforts should be directed towards:
Controlling Nucleation and Growth: Investigating the influence of various synthesis parameters, such as precursor concentration, temperature, pH, and the presence of additives, on the nucleation and growth kinetics to achieve desired morphologies. acs.orgnih.gov
Microreactor Technology: Utilizing microchannel reactors to achieve continuous and controllable precipitation of europium oxalate hydrate with specific morphologies and narrow particle size distributions. researchgate.net
Influence of Trivalent Ions: Exploring the use of other trivalent ions to switch the surface morphology of the crystals during growth, potentially leading to the creation of novel nanostructured materials. nih.gov
Exploration of Novel Synthesis Pathways for Enhanced Material Properties
While traditional precipitation methods are commonly used, exploring novel synthesis routes could lead to this compound with enhanced or unique properties. mdpi.com Promising areas for future research include:
Hydrothermal Synthesis: This method can produce crystalline materials with unique structures, such as the incorporation of carbonate ions alongside oxalate, leading to new three-dimensional coordination polymers with interesting luminescent properties. rsc.orgresearchgate.net
Microwave-Assisted Synthesis: This technique offers a rapid and efficient way to produce nanocrystals of this compound. researchgate.netresearchgate.net
Homogeneous Precipitation: Methods like the hydrolysis of urea (B33335) can lead to the formation of well-defined crystals. scielo.br
Ionic Liquids: The use of ionic liquids as solvents or structure-directing agents could open up new possibilities for creating novel lanthanide-based metal-organic frameworks. bohrium.com
Deeper Understanding of Energy Transfer Mechanisms in Doped Systems
Europium(III) oxalate is a key component in many luminescent materials where it acts as a dopant. The efficiency of these materials often depends on the energy transfer from a sensitizer (B1316253) (a co-dopant or the host lattice) to the Eu³⁺ ion. mdpi.com A deeper understanding of these energy transfer mechanisms is crucial for designing more efficient phosphors. Future research should focus on:
Ligand-to-Metal Energy Transfer (LMET): Elucidating the role of the oxalate ligand as a sensitizing agent for the Eu³⁺ emission is still an area of active research. unam.mxresearchgate.net Understanding the "antenna effect" of the oxalate ligand is key to optimizing the luminescent output.
Host-to-Dopant Energy Transfer: Investigating the dynamics of energy transfer from the host material to the europium ions, including the role of defect states as intermediates. acs.orgresearchgate.net
Ion-to-Ion Energy Transfer: In co-doped systems, studying the efficiency and mechanism of energy transfer from other ions (like Bi³⁺ or Tb³⁺) to Eu³⁺. mdpi.comaip.orgmdpi.com The mechanism of this transfer, whether it is dipole-dipole, quadrupole-quadrupole, or another interaction, needs to be determined for different systems. mdpi.com
Electron Transfer Processes: Investigating the optically-induced reversible electron transfer between Eu²⁺ and Eu³⁺ states, as this can significantly impact the material's luminescent properties and stability. rsc.org
Development of Predictive Models for Structure-Property Relationships
To accelerate the discovery and design of new europium(III) oxalate-based materials, the development of predictive computational models is essential. These models can help to establish clear relationships between the material's structure and its properties. Future work in this area should include:
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to understand the electronic structure and predict the luminescent properties of different this compound structures and doped systems. researchgate.net
Thermodynamic Modeling: Developing models to predict the solubility and stability of europium(III) oxalate under various conditions, which is crucial for both synthesis and potential applications in areas like nuclear waste management. osti.govcore.ac.uk
Molecular Dynamics Simulations: Using simulations to study the dynamics of the crystallization process and the role of water molecules in the crystal lattice.
Ab Initio Calculations: Applying these methods to model the magnetic properties of lanthanide compounds, which could be relevant for multifunctional materials. mdpi.com
By addressing these unresolved challenges and pursuing these future research directions, the scientific community can expect to see significant progress in the fundamental understanding and practical application of this compound.
Q & A
Q. What are the standard methods for synthesizing Europium(III) oxalate hydrate, and how can purity be optimized?
this compound is typically synthesized via precipitation by reacting europium chloride or nitrate solutions with oxalic acid under controlled pH (e.g., ~3–4). For example, europium oxide (Eu₂O₃) can be dissolved in hydrochloric acid to form EuCl₃, followed by addition of oxalic acid to precipitate the oxalate hydrate . Purity optimization involves rigorous washing with deionized water to remove chloride/nitrate residues and vacuum drying to prevent hydrolysis. Purity ≥99.9% is achievable using high-purity precursors (e.g., 99.99% Eu₂O₃) and inert-atmosphere handling .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- Powder X-ray Diffraction (PXRD): To verify crystallinity and match against reference patterns (e.g., JCPDS data).
- Thermogravimetric Analysis (TGA): To quantify hydration levels (e.g., mass loss at 100–200°C corresponds to water removal) and decomposition steps .
- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): To confirm europium content and detect impurities (e.g., residual alkali metals from synthesis) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of oxalic acid vapors or europium-containing dust.
- Spill Management: Collect solid residues using non-sparking tools and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal decomposition data for this compound?
Discrepancies in decomposition temperatures (e.g., 300°C vs. 350°C) often arise from differences in hydration states or heating rates. Methodological solutions include:
- Controlled Atmosphere TGA: Conduct experiments under nitrogen/argon to isolate oxidation effects.
- In-Situ XRD: Monitor phase transitions during heating to correlate mass loss with crystallographic changes.
- Reproducibility Checks: Compare data across multiple batches to distinguish intrinsic variability from experimental error .
Q. What strategies are effective for studying the photophysical properties of this compound?
Europium’s luminescence arises from f-f transitions, which are sensitive to ligand coordination. Methods include:
- Photoluminescence Spectroscopy: Measure emission spectra (λex = 394 nm) to identify <sup>5</sup>D0→<sup>7</sup>FJ transitions.
- Lifetime Decay Analysis: Quantify radiative lifetimes to assess ligand-induced quenching effects.
- Comparative Studies: Substitute oxalate with other ligands (e.g., acetate, nitrate) to evaluate sensitization efficiency .
Q. How can researchers ensure compliance with EU data standards when publishing studies on this compound?
The EU’s Common Data Platform mandates:
- Structured Metadata: Include CAS numbers (e.g., 152864-32-9), synthesis protocols, and raw data in FAIR (Findable, Accessible, Interoperable, Reusable) formats.
- Cross-Referencing: Link to existing studies via digital object identifiers (DOIs) to avoid duplication.
- Regulatory Alignment: Adhere to REACH guidelines for hazard classification and data transparency .
Methodological Challenges and Solutions
Q. Why do discrepancies arise in reported solubility values for this compound, and how can they be mitigated?
Solubility varies with pH, ionic strength, and counterion presence (e.g., Cl⁻ vs. NO₃⁻). To standardize measurements:
- Use buffered solutions (e.g., acetate buffer, pH 4.5) to control proton activity.
- Employ ICP-OES to quantify dissolved europium post-filtration (0.22 μm membrane).
- Report temperature and agitation method (e.g., magnetic stirring vs. sonication) .
Q. What advanced techniques are recommended for analyzing europium speciation in oxalate complexes?
- Extended X-Ray Absorption Fine Structure (EXAFS): Resolve Eu–O bond distances and coordination numbers.
- Raman Spectroscopy: Identify oxalate vibrational modes (e.g., C=O stretching at 1,480 cm⁻¹) to infer binding geometry.
- Density Functional Theory (DFT): Model electronic structures to predict stability trends .
Data Management and Reproducibility
Q. How should researchers address incomplete thermal decomposition data in published studies?
Q. What frameworks support collaborative data sharing for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
